molecular formula C8H11NO B1590958 4-(Methoxymethyl)aniline CAS No. 80936-82-9

4-(Methoxymethyl)aniline

Cat. No.: B1590958
CAS No.: 80936-82-9
M. Wt: 137.18 g/mol
InChI Key: URSADVDNUKPSIK-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)aniline (CAS 80936-82-9) is an aromatic amine with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound features an electron-donating amino group (-NH2) and a methoxymethyl group (-CH2OCH3) in the para position on the benzene ring, making it a versatile building block in advanced organic synthesis . Its primary research value lies in its application as a key precursor in the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs) . The compound's structure allows for targeted transformations, making it a valuable intermediate in the synthesis of complex molecules, including pyrrolopyrimidine and pyrazolopyrimidine derivatives explored in medicinal chemistry . Furthermore, the methoxy group on aniline derivatives has been investigated in the design of multitarget antimicrobial agents, such as 2-hydroxynaphthalene-1-carboxanilides, which show promise in overcoming increasing microbial resistance . The amino group is a versatile functional handle that can be readily involved in acylation and other coupling reactions, enabling its integration into larger molecular architectures . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSADVDNUKPSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570102
Record name 4-(Methoxymethyl)aniline
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80936-82-9
Record name 4-(Methoxymethyl)aniline
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Record name 80936-82-9
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Foundational & Exploratory

4-(Methoxymethyl)aniline synthesis from p-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)aniline from p-Nitroanisole

Executive Summary

This compound is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive, three-step synthetic route starting from the readily available precursor, p-nitroanisole. The described pathway is robust, scalable, and relies on well-established chemical transformations, making it suitable for implementation in research and development laboratories. The synthesis involves an initial reduction of the nitro group, followed by N-formylation of the resulting aniline, and a final reduction of the formamide to yield the target product. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations, designed for an audience of researchers, chemists, and drug development professionals.

Introduction

The strategic incorporation of the this compound moiety is a recurring theme in medicinal chemistry, where it can influence molecular conformation, solubility, and receptor-binding interactions. Its synthesis from simple, cost-effective starting materials is therefore of significant interest. The selection of p-nitroanisole as the starting material is predicated on its commercial availability and the straightforward, high-yielding transformations it can undergo.

This guide details a logical and efficient three-step synthesis:

  • Reduction of p-Nitroanisole: The aromatic nitro group is selectively reduced to a primary amine, yielding p-anisidine (4-methoxyaniline). Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.[1][2]

  • N-Formylation of p-Anisidine: The resulting p-anisidine is converted to its corresponding formamide, N-(4-methoxyphenyl)formamide. This transformation serves to introduce the required carbon atom and set the stage for the final reduction.

  • Reduction of N-(4-methoxyphenyl)formamide: The formamide is reduced to the target secondary amine, this compound, using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[3][4]

This guide emphasizes the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Overall Synthetic Pathway

The complete transformation from p-nitroanisole to this compound is outlined below.

G pNitroanisole p-Nitroanisole pAnisidine p-Anisidine pNitroanisole->pAnisidine Step 1: Reduction (H₂, Pd/C) Formamide N-(4-Methoxyphenyl)formamide pAnisidine->Formamide Step 2: Formylation (HCOOH) Target This compound Formamide->Target Step 3: Reduction (LiAlH₄)

Caption: Three-step synthesis of this compound.

Part 1: Synthesis of p-Anisidine from p-Nitroanisole (Aromatic Nitro Reduction)

Mechanistic Rationale & Field Insights

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis for the preparation of anilines.[5][6] While various methods exist, including the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), catalytic hydrogenation is often preferred for its operational simplicity, high yields, and cleaner waste streams.[2][7] Palladium on carbon (Pd/C) is a highly effective and versatile catalyst for this purpose.[2][8] The reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

Detailed Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: To a 500 mL hydrogenation flask or a Parr shaker vessel, add p-nitroanisole (15.3 g, 0.1 mol) and 200 mL of ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, ~3 mol%) under a gentle stream of nitrogen or argon. Expertise Note: The catalyst is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of the reaction solvent before addition can mitigate this risk.

  • Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This filtration must be done carefully. The Celite pad should be kept wet with the solvent during filtration to prevent the catalyst from becoming exposed to air and potentially igniting.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid residue. The crude p-anisidine is often of high purity. If necessary, it can be recrystallized from ethanol/water.

  • Characterization: The product should be a white to pale brown solid.[5] Expected yield: >95%. Melting point: 56-59 °C.[5]

Part 2: Synthesis of N-(4-Methoxyphenyl)formamide (N-Formylation)

Mechanistic Rationale & Field Insights

The formylation of an amine is a nucleophilic acyl substitution reaction. In this protocol, formic acid serves as both the formylating agent and the solvent. The reaction is typically driven to completion by heating, which facilitates the dehydration process to form the stable amide bond. This direct approach is efficient and avoids the need for more reactive, and often more hazardous, formylating agents like formyl chloride.

Detailed Experimental Protocol: Direct Formylation
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine p-anisidine (12.3 g, 0.1 mol) and 98-100% formic acid (30 mL).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting amine has been consumed (typically 2-3 hours).

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formic acid.

  • Drying: Dry the product in a vacuum oven at 50 °C.

  • Characterization: The product, N-(4-methoxyphenyl)formamide, is a solid. Expected yield: 90-95%. Melting point: 78-82 °C.

Part 3: Synthesis of this compound (Amide Reduction)

Mechanistic Rationale & Field Insights

The reduction of an amide to an amine is a challenging transformation due to the resonance stabilization of the amide bond. It requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the gold standard.[9][10] The mechanism involves two key steps: (1) The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. (2) The oxygen coordinates to the aluminum, forming a good leaving group, which is eliminated to generate a transient iminium ion. A second hydride equivalent then rapidly reduces the iminium ion to the final amine product.[3][4]

Critical Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: LiAlH₄ Reduction

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup (Quench) cluster_3 Isolation Setup Dry Glassware Inert Atmosphere (N₂/Ar) LiAlH4 Suspend LiAlH₄ in THF Setup->LiAlH4 AmideAdd Add Amide Solution (Slowly at 0°C) LiAlH4->AmideAdd Reflux Warm to RT, then Reflux AmideAdd->Reflux Quench Cool to 0°C Sequential Addition: 1. H₂O 2. 15% NaOH (aq) 3. H₂O Reflux->Quench Filter Filter Al Salts Quench->Filter Extract Extract Filtrate (EtOAc) Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Distillation/Chrom.) Dry->Purify

Caption: Workflow for the LiAlH₄ reduction of the formamide.

Detailed Experimental Protocol: LiAlH₄ Reduction
  • Inert Setup: Assemble a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (7.6 g, 0.2 mol, 2.0 equiv.) in 200 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath.

  • Amide Addition: Dissolve N-(4-methoxyphenyl)formamide (15.1 g, 0.1 mol) in 150 mL of anhydrous THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quench (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:

    • 7.6 mL of water

    • 7.6 mL of 15% (w/v) aqueous sodium hydroxide

    • 22.8 mL of water

    • Trustworthiness Note: This sequential addition is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form. Vigorous gas evolution (H₂) will occur.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Summary

StepStarting MaterialKey ReagentsConditionsTypical YieldProduct
1 p-NitroanisoleH₂, 10% Pd/C, EtOH50 psi H₂, RT, 2-4h>95%p-Anisidine
2 p-AnisidineHCOOH (98%)Reflux, 2-3h90-95%N-(4-Methoxyphenyl)formamide
3 N-(4-Methoxyphenyl)formamideLiAlH₄, THFReflux, 4-6h75-85%This compound

Conclusion

This guide presents a reliable and well-documented three-step synthesis for this compound from p-nitroanisole. By leveraging fundamental organic reactions—catalytic hydrogenation, N-formylation, and amide reduction—the target molecule can be obtained in good overall yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and materials science.

References

A Guide to the Spectroscopic Characterization of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the chemical structure of 4-(methoxymethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from structurally related compounds. This approach provides a framework for interpreting experimentally acquired spectra and serves as a valuable reference for the characterization of similar small molecules.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic amine with the chemical formula C₈H₁₁NO.[1] Its structure features a benzene ring substituted with an amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃) at the para position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The following sections will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, explaining the rationale behind the predicted chemical shifts, absorption bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of its constituent atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 6.6-6.8Doublet2HAr-H (ortho to -NH₂)The electron-donating amino group strongly shields the ortho protons, shifting them upfield. This is a characteristic feature of anilines.
~ 7.0-7.2Doublet2HAr-H (ortho to -CH₂OCH₃)The protons ortho to the methoxymethyl group are expected to be slightly deshielded compared to those ortho to the amino group.
~ 4.3Singlet2H-CH₂-The methylene protons are adjacent to an oxygen atom and an aromatic ring, placing them in this chemical shift region. For comparison, the benzylic protons in N-benzyl-4-methoxyaniline appear at δ 4.32 ppm.
~ 3.6Broad Singlet2H-NH₂The chemical shift of amine protons can vary depending on solvent and concentration. This signal is often broad due to quadrupole broadening and exchange.
~ 3.3Singlet3H-OCH₃The methyl protons of the methoxy group are expected to appear as a sharp singlet in this region. In N-benzyl-4-methoxyaniline, the methoxy protons are observed at δ 3.78 ppm.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons, in addition to the signals for the methoxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~ 145-148Ar-C (C-NH₂)The carbon attached to the nitrogen of the amino group is significantly deshielded.
~ 130-135Ar-C (C-CH₂OCH₃)The carbon bearing the methoxymethyl substituent.
~ 128-130Ar-CH (ortho to -CH₂OCH₃)Aromatic CH carbons.
~ 114-116Ar-CH (ortho to -NH₂)The electron-donating effect of the amino group shields the ortho carbons, shifting them upfield. For N-benzyl-4-methoxyaniline, these carbons appear around δ 114.2 ppm.
~ 74-CH₂-The benzylic carbon attached to the oxygen.
~ 58-OCH₃The methoxy carbon. In N-benzyl-4-methoxyaniline, this carbon appears at δ 55.8 ppm.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker AVANCE III HD 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450-3300MediumN-HAsymmetric and symmetric stretching of the primary amine.
3050-3000Medium-WeakC-H (aromatic)Stretching
2950-2850MediumC-H (aliphatic)Stretching of the -CH₂- and -OCH₃ groups.
1620-1600StrongC=CAromatic ring stretching.
1520-1500StrongC=CAromatic ring stretching.
1250-1200StrongC-NStretching of the aryl amine.
1100-1050StrongC-OStretching of the ether linkage.
850-800StrongC-HOut-of-plane bending for a 1,4-disubstituted benzene ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound is 137.18 g/mol .[1] The molecular ion peak is therefore expected at m/z = 137.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (-•OCH₃): Fragmentation of the ether linkage can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z = 106. This is often a favorable fragmentation pathway for methoxy-substituted benzyl compounds.

    • Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can result in a fragment corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z = 45.

    • Formation of a tropylium-like ion: Rearrangement and loss of a neutral molecule from the m/z 106 fragment can lead to other characteristic ions.

Visualization of Key Fragmentation

G M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) F106 [C₇H₈N]⁺ m/z = 106 M->F106 - •OCH₃ F45 [C₂H₅O]⁺ m/z = 45 M->F45 Benzylic Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by established principles and comparisons with related molecules, offer a detailed and reliable reference for researchers. Adherence to the described experimental protocols will enable the accurate acquisition and interpretation of spectroscopic data, ensuring the confident identification and characterization of this and similar compounds in a research and development setting.

References

Physical and chemical properties of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methoxymethyl)aniline

Introduction

This compound is a substituted aniline derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and an activated aromatic ring functionalized with a methoxymethyl group, makes it a key intermediate in the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for its effective utilization in designing novel compounds, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, moving from its fundamental identifiers to its reactivity, applications, and safety protocols, grounded in established scientific data.

Molecular Identity and Structural Characteristics

Accurate identification is the cornerstone of chemical research. This compound is systematically identified by a unique set of descriptors that ensure its unambiguous recognition in databases and literature.

Nomenclature and Key Identifiers

The compound is most commonly referred to by its IUPAC name, this compound.[1] Key identifiers are summarized in the table below for quick reference.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 80936-82-9[1][2]
Molecular Formula C₈H₁₁NO[1]
Synonyms 4-(methoxymethyl)benzenamine, [4-(methoxymethyl)phenyl]amine[1]
Molecular Structure and Computed Properties

The structure consists of a benzene ring substituted at the 1- and 4-positions with an amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃), respectively. This arrangement dictates its chemical behavior.

structure cluster_molecule C1 C C2 C C1->C2 N1 NH₂ C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH2 CH₂ C4->CH2 C6 C C5->C6 C6->C1 O1 O CH2->O1 CH3 CH₃ O1->CH3

Caption: Chemical Structure of this compound.

Computed molecular properties provide insight into the molecule's size, polarity, and potential for intermolecular interactions, which are critical for predicting its behavior in biological systems and reaction media.

PropertyValueSource
Molecular Weight 137.18 g/mol [1]
Exact Mass 137.084063974 Da[1]
Topological Polar Surface Area 35.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
XLogP3 0.3[1]

Physical and Spectroscopic Properties

The macroscopic physical properties and spectroscopic fingerprint of a molecule are essential for its practical handling, purification, and characterization.

Physical Properties

The physical state and solubility characteristics are crucial for planning reactions and purification procedures.

PropertyValueSource
Physical Form Solid[2]
Storage Temperature 2-8°C, protect from light[2]
Spectroscopic Profile (Predicted)

While experimental spectra are definitive, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (7-8 ppm) corresponding to an AA'BB' system, a singlet for the benzylic methylene protons (-CH₂-) around 4.5 ppm, a singlet for the methoxy protons (-OCH₃) around 3.4 ppm, and a broad singlet for the amine protons (-NH₂) whose chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the benzylic carbon (-CH₂-), and one for the methoxy carbon (-OCH₃).

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and a prominent C-O ether stretching band (around 1050-1150 cm⁻¹).

  • Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at an m/z of 137. Common fragmentation pathways would likely involve the loss of a methoxy radical (∙OCH₃) to give a fragment at m/z 106, or cleavage of the benzyl-oxygen bond.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aniline moiety and the electron-rich benzene ring.

Dual Reactivity Profile

The molecule's reactivity is governed by two main sites:

  • The Amino Group: As a primary amine, it is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization.

  • The Aromatic Ring: The powerful electron-donating amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (positions 2 and 6). The methoxymethyl group is a weak activator and also an ortho, para-director, reinforcing the activation provided by the amine.

reactivity main This compound amine_reactions Amine Group Reactivity (Nucleophilic Site) main->amine_reactions Site 1 ring_reactions Aromatic Ring Reactivity (Electron-Rich Site) main->ring_reactions Site 2 acylation N-Acylation amine_reactions->acylation diazotization Diazotization amine_reactions->diazotization alkylation N-Alkylation amine_reactions->alkylation nitration Nitration ring_reactions->nitration Electrophilic Aromatic Substitution halogenation Halogenation ring_reactions->halogenation Electrophilic Aromatic Substitution sulfonation Sulfonation ring_reactions->sulfonation Electrophilic Aromatic Substitution

Caption: Conceptual diagram of the dual reactivity of this compound.

Representative Protocol: N-Acetylation

This protocol illustrates a fundamental transformation of the amino group, a common first step in a multi-step synthesis to protect the amine or modulate its reactivity.

Objective: To synthesize N-[4-(methoxymethyl)phenyl]acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate, round-bottom flask, separatory funnel, standard glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the flask in an ice bath to 0°C. The causality here is that pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion, and also serves as a nucleophilic catalyst.

  • Acylation: While stirring at 0°C, add 1.1 equivalents of acetic anhydride dropwise to the solution. The dropwise addition helps control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product. Each step of the workup is self-validating; for instance, the cessation of effervescence during the bicarbonate wash indicates the neutralization of acidic components.

workflow start Dissolve this compound and Pyridine in DCM step2 Cool to 0°C start->step2 step3 Add Acetic Anhydride (Dropwise) step2->step3 step4 Stir at RT & Monitor (TLC) step3->step4 step5 Aqueous Workup (HCl, NaHCO₃, Brine) step4->step5 step6 Dry (MgSO₄) & Concentrate (Rotovap) step5->step6 step7 Purify (Recrystallization) step6->step7 end_node Pure N-[4-(methoxymethyl)phenyl]acetamide step7->end_node

Caption: Experimental workflow for the N-acetylation of this compound.

Applications in Research and Drug Development

Substituted anilines are ubiquitous in medicinal chemistry.[3][4] this compound is particularly useful as a precursor for synthesizing complex heterocyclic systems and other scaffolds found in biologically active compounds.[3] Its structure allows for the introduction of a key vector for modifying solubility or interacting with biological targets via the methoxymethyl group, while the aniline nitrogen provides a handle for further synthetic elaboration. It is a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Hazard ClassCodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Long-Term H412Harmful to aquatic life with long lasting effects[1]
Signal Word -Warning[1][2]
Pictogram GHS07Exclamation Mark[2]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Handling Precautions: Avoid contact with skin and eyes. Avoid inhalation of dust. Key precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P273 (Avoid release to the environment).[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a synthetically important molecule characterized by its dual reactivity. Its well-defined molecular and physical properties, combined with its versatile chemical behavior, establish it as a valuable intermediate for researchers in organic synthesis and medicinal chemistry. A firm grasp of its characteristics, from spectroscopic identification to safe handling protocols, empowers scientists to leverage its full potential in the development of novel chemical entities and advanced materials.

References

Reactivity of the amine group in 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(Methoxymethyl)aniline

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in this compound. We delve into the nuanced electronic effects exerted by the methoxymethyl substituent at the para-position, contrasting it with related aniline derivatives. This guide offers researchers, scientists, and drug development professionals a detailed exploration of the molecule's basicity, nucleophilicity, and its behavior in key synthetic transformations, including N-acylation, N-alkylation, diazotization, and Schiff base formation. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: Structural and Electronic Profile

This compound, with the chemical formula C₈H₁₁NO, is an aromatic amine that presents a unique electronic landscape.[1][2] The molecule's reactivity is primarily centered on the lone pair of electrons on the nitrogen atom of the amine (-NH₂) group. However, the nature and reactivity of this amine are subtly modulated by the substituent at the para-position, the methoxymethyl group (-CH₂OCH₃).

PropertyValueSource
CAS Number 80936-82-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
IUPAC Name This compound[1]
SMILES COCC1=CC=C(C=C1)N[1]

Understanding the interplay of electronic effects is critical to predicting and controlling the compound's behavior in chemical reactions.

  • The Amine Group (-NH₂): As in aniline, the nitrogen's lone pair is delocalized into the benzene ring through resonance (+M or +R effect). This increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution. This delocalization, however, reduces the availability of the lone pair for protonation, making aromatic amines less basic than their aliphatic counterparts.[3][4]

  • The Methoxymethyl Group (-CH₂OCH₃): Unlike a directly attached methoxy group (-OCH₃) which acts as a strong electron-donating group via resonance (+M effect), the methoxymethyl group's influence is different. The intervening methylene (-CH₂-) bridge isolates the oxygen atom from the aromatic π-system, preventing direct resonance. Therefore, the primary electronic contribution of the methoxymethyl group is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This effect slightly reduces the electron density of the benzene ring and the basicity of the amine group compared to aniline itself.

The overall reactivity of the amine in this compound is thus a balance between its inherent nucleophilicity and the mild deactivating influence of the para-substituent.

References

The Rising Profile of 4-(Methoxymethyl)aniline Derivatives: A Technical Guide to Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(methoxymethyl)aniline scaffold, a seemingly unassuming aromatic amine, is the foundation for a burgeoning class of molecules with significant potential across diverse scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of this compound derivatives, with a primary focus on their roles in oncology as potent kinase inhibitors and in materials science as functional polymers for chemiresistive sensing. We will dissect the causal relationships behind experimental designs, provide detailed, field-tested protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a comprehensive resource to navigate and innovate within this promising chemical space.

I. Introduction: The Architectural Versatility of the this compound Core

At its core, this compound presents a unique combination of a nucleophilic aniline moiety and a methoxymethyl group at the para position. This specific arrangement imparts a balance of electronic and steric properties that make it an attractive building block in organic synthesis. The amino group serves as a versatile handle for a wide array of chemical transformations, most notably in the construction of heterocyclic systems, while the methoxymethyl substituent can influence solubility, metabolic stability, and molecular conformation. It is this inherent architectural flexibility that has propelled the exploration of its derivatives into various fields, revealing a wealth of potential applications.

II. Medicinal Chemistry: Targeting Aberrant Signaling in Oncology

The anilino-quinazoline and anilino-quinoline scaffolds are well-established pharmacophores in the realm of anticancer drug discovery, with several approved drugs targeting key protein kinases. Derivatives of this compound are emerging as promising candidates within this class, demonstrating potent inhibitory activity against critical regulators of cancer cell proliferation and survival.

A. Dual Inhibition of EGFR and VEGFR-2: A Synergistic Approach to Cancer Therapy

A significant number of advanced cancers exhibit aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). EGFR activation drives tumor cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. The simultaneous inhibition of both these pathways presents a powerful strategy to combat tumor growth and metastasis[1][2]. 4-Anilinoquinazoline derivatives have shown considerable promise as dual inhibitors of EGFR and VEGFR-2[1][2].

Mechanism of Action: Competitive ATP Inhibition

Derivatives of this compound, when incorporated into a quinazoline or quinoline framework, are designed to function as ATP-competitive inhibitors. The aniline portion of the molecule typically occupies the adenine-binding region of the kinase's ATP-binding pocket, forming crucial hydrogen bonds with hinge region residues. The quinazoline or quinoline core extends into the hydrophobic pocket, and substituents on this core and the aniline ring can be tailored to enhance binding affinity and selectivity for specific kinases. The methoxymethyl group on the aniline ring can contribute to favorable interactions within the binding site and influence the overall physicochemical properties of the inhibitor.

Signaling Pathway Inhibition

The binding of a this compound-derived inhibitor to the ATP-binding site of EGFR or VEGFR-2 prevents the phosphorylation of the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation and angiogenesis.

EGFR_VEGFR2_Inhibition cluster_intracellular Intracellular Space cluster_proliferation Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Activates ATP1 ATP ADP1 ADP ATP2 ATP ADP2 ADP Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP Competition) Inhibitor->VEGFR2 Inhibits (ATP Competition) Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis, Vascular Permeability PI3K_AKT->Angiogenesis

Figure 1: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

B. Targeting the MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central signaling route that is frequently hyperactivated in various cancers[3]. Inhibition of MEK1/2, the kinases directly upstream of ERK1/2, has proven to be an effective therapeutic strategy. Certain 4-anilinoquinoline derivatives have been identified as potent MEK1 inhibitors[4].

MEK_ERK_Inhibition cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Inhibitor This compound Derivative Inhibitor->MEK Inhibits

Figure 2: Inhibition of the MEK/ERK signaling pathway.

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of various anilinoquinazoline and anilinoquinoline derivatives, structurally related to potential this compound derivatives, against different human cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 8a EGFR/VEGFR-2A431 (Epidermoid carcinoma)1.78[5]
Compound 8d EGFR/VEGFR-2A431 (Epidermoid carcinoma)8.25[5]
Compound 8f EGFR/VEGFR-2A431 (Epidermoid carcinoma)7.18[5]
Compound 19 EGFRA431 (Epidermoid carcinoma)12.1 (nM)[6]
Compound 20 EGFRA431 (Epidermoid carcinoma)13.6 (nM)[6]
Compound 30 EGFRA431 (Epidermoid carcinoma)3.5[7]
Compound 33 EGFRA431 (Epidermoid carcinoma)3.0[7]
Compound 10a EGFR/VEGFR-2A549 (Lung carcinoma)Hypoxia: enhances activity[2]
Compound 10g EGFR/VEGFR-2A549 (Lung carcinoma)Hypoxia: enhances activity[2]
Compound 8h VEGFR-2MCF-7 (Breast cancer)4.92-14.37[8]
Compound 8l VEGFR-2MCF-7 (Breast cancer)4.92-14.37[8]
Compound 8r VEGFR-2MCF-7 (Breast cancer)4.92-14.37[8]

III. Materials Science: Conductive Polymers for Advanced Sensing

The aniline backbone is the fundamental unit of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The introduction of substituents onto the aniline ring, such as the methoxymethyl group, allows for the fine-tuning of the resulting polymer's properties, including solubility, processability, and sensing capabilities.

A. Poly(this compound) for Chemiresistive Gas Sensing

Derivatives of polyaniline are particularly well-suited for the detection of various gases, with ammonia (NH₃) being a prime target due to its widespread industrial use and toxicity. The sensing mechanism of PANI-based sensors relies on changes in the polymer's conductivity upon exposure to the target analyte.

Sensing Mechanism

In its conductive, protonated (emeraldine salt) form, PANI has a delocalized π-electron system. When exposed to a basic gas like ammonia, a de-doping process occurs where the ammonia molecules abstract protons from the PANI backbone. This disrupts the conjugation and leads to a decrease in conductivity (increase in resistance), which can be measured electronically[9][10]. The methoxymethyl group can influence the polymer's morphology and its interaction with the analyte, potentially enhancing sensitivity and selectivity.

PANI_Sensor cluster_sensor Sensor Fabrication cluster_sensing Sensing Mechanism Monomer This compound Polymerization In-situ Polymerization on Substrate Monomer->Polymerization Sensor Poly(this compound) Coated Substrate Polymerization->Sensor Interaction De-doping of Polymer Sensor->Interaction Ammonia Ammonia (NH3) Ammonia->Interaction Signal Change in Resistance Interaction->Signal

Figure 3: Fabrication and sensing mechanism of a poly(this compound)-based gas sensor.

B. Performance Metrics of Polyaniline-Based Ammonia Sensors
ParameterTypical PerformanceReference
Sensitivity High response to ppm and sub-ppm levels[9][11]
Response Time Seconds to minutes[11]
Recovery Time Seconds to minutes[11]
Selectivity Good selectivity against other common gases[9]
Operating Temperature Room temperature[9][11]
Stability Good long-term stability[11]

IV. Experimental Protocols

A. Synthesis of a 4-Anilinoquinazoline Derivative (Illustrative Example)

This protocol describes a general and robust method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for the use of this compound.

Step 1: Synthesis of the Quinazoline Core

A common route to the 4-chloroquinazoline intermediate involves the cyclization of an anthranilic acid derivative followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution

The key step in forming the 4-anilinoquinazoline scaffold is the nucleophilic aromatic substitution of the 4-chloroquinazoline with the desired aniline derivative.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Pyridine hydrochloride (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Petroleum ether

  • Ethanol

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.2 eq), and a catalytic amount of pyridine hydrochloride is heated at reflux in isopropanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Petroleum ether is added to precipitate the product, followed by the addition of saturated sodium bicarbonate solution to neutralize the mixture.

  • The crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield the purified 4-((4-(methoxymethyl)phenyl)amino)-6,7-dimethoxyquinazoline[3].

B. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., a this compound derivative) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microtiter plates

Procedure:

  • Plate Setup: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the appropriate kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value[12][13].

C. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A431, MCF-7)

  • Complete cell culture medium

  • Test compound, serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.

V. Conclusion and Future Perspectives

The this compound scaffold has demonstrated its value as a versatile building block in the development of novel compounds with significant therapeutic and technological potential. In medicinal chemistry, its derivatives have emerged as potent kinase inhibitors, with the ability to dually target key oncogenic pathways, offering a promising avenue for the development of next-generation anticancer agents. In materials science, the incorporation of the methoxymethyl group into the polyaniline backbone provides a means to tune the properties of conductive polymers for advanced sensing applications.

Future research in this area should focus on several key aspects. In drug discovery, the synthesis and screening of a wider range of this compound derivatives are warranted to explore their activity against a broader panel of kinases and to optimize their pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective inhibitors. In materials science, further investigation into the influence of the methoxymethyl group on the morphology, conductivity, and sensing performance of polyaniline derivatives is needed. The exploration of these materials in other applications, such as organic light-emitting diodes (OLEDs) and other electronic devices, also represents a promising area for future research. The continued exploration of the this compound core is poised to yield further innovations with significant scientific and commercial impact.

VI. References

  • ACS Omega. (2021). Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers. --INVALID-LINK--

  • ACS Applied Nano Materials. (2025). Ammonia Sensing Using Polyaniline Composites by Growth Orientation Control. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives. --INVALID-LINK--

  • MDPI. (2021). Fabrication and Characterization of Polyaniline/PVA Humidity Microsensors. --INVALID-LINK--

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. --INVALID-LINK--

  • MDPI. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. --INVALID-LINK--

  • Pharmaceutical Sciences. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. --INVALID-LINK--

  • RSC Publishing. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. --INVALID-LINK--

  • National Center for Biotechnology Information. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. --INVALID-LINK--

  • Anticancer Agents in Medicinal Chemistry. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. --INVALID-LINK--

  • PubMed. (n.d.). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. --INVALID-LINK--

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. --INVALID-LINK--

  • PubMed. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. --INVALID-LINK--

  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. --INVALID-LINK--

References

Stability and Storage of 4-(Methoxymethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(methoxymethyl)aniline (CAS RN: 80936-82-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this valuable research chemical.

Chemical Profile and Significance

This compound is a substituted aniline derivative featuring a methoxymethyl group at the para position of the benzene ring. This unique structure, combining a primary aromatic amine and a benzylic ether, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of both the reactive aniline moiety and the benzylic ether linkage dictates its specific stability characteristics and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80936-82-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Solid[2]
Melting Point 38-39°C[2]
Boiling Point 224.9°C at 760 mmHg[2]
Storage Temperature 2-8°C[2]

Understanding the Chemical Stability of this compound

The stability of this compound is primarily influenced by its two key functional groups: the aniline ring and the benzylic methoxymethyl group. Understanding the inherent reactivity of these groups is crucial for predicting and preventing degradation.

The Aniline Moiety: Susceptibility to Oxidation

Anilines, in general, are susceptible to oxidation, a process that can be initiated by exposure to air (oxygen) and light.[3] This oxidation can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, which can significantly impact the purity and reactivity of the material. The amino group is readily oxidized, which can lead to a discoloration of the compound, often turning from a colorless or pale yellow solid to a darker brown or reddish hue.

The Benzylic Ether Linkage: A Point of Potential Cleavage

The methoxymethyl group is a benzylic ether. Benzylic ethers are known to be susceptible to oxidative cleavage, which can be promoted by strong oxidizing agents.[4][5] This cleavage would likely yield 4-aminobenzaldehyde and methanol as primary degradation products. While this degradation pathway is less likely under standard storage conditions compared to the oxidation of the aniline ring, it is a critical consideration when the compound is subjected to harsh chemical environments or elevated temperatures.

Incompatible Materials and Conditions

Based on the chemistry of anilines and benzylic ethers, the following materials and conditions should be avoided to ensure the stability of this compound:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, and dichromates can aggressively degrade the molecule at both the aniline and benzylic ether sites.

  • Strong Acids: While anilines form salts with acids, strong acids can also catalyze other reactions and should be handled with care.

  • Exposure to Light: UV radiation can provide the energy to initiate oxidative degradation pathways.[3]

  • Exposure to Air: The oxygen in the air is a primary oxidant for the aniline group.[3]

  • Elevated Temperatures: Heat can accelerate the rate of all degradation reactions.

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on a combination of supplier recommendations and established best practices for air- and light-sensitive compounds.

Optimal Storage Conditions

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the sensitive aniline group.[6]
Light Protect from light (store in an amber vial or in the dark)To prevent light-catalyzed degradation.[2]
Container Tightly sealed, appropriate chemical-resistant containerTo prevent exposure to air and moisture.
Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. This protocol is designed to minimize exposure and prevent degradation.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_inert Work Under Inert Atmosphere (if available) prep_hood->handle_inert Proceed to Handling handle_weigh Weigh Required Amount Quickly and Accurately handle_inert->handle_weigh handle_seal Immediately Reseal Container handle_weigh->handle_seal cleanup_waste Dispose of Contaminated Materials According to Institutional Protocols handle_seal->cleanup_waste Proceed to Cleanup cleanup_store Return Main Container to Designated Storage (2-8°C, Dark) cleanup_waste->cleanup_store cleanup_clean Clean Work Area Thoroughly cleanup_store->cleanup_clean

Caption: A logical workflow for the safe handling of this compound.

Analytical Methods for Purity and Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[7] A general protocol for the purity analysis of a substituted aniline is provided below. This method would require optimization and validation for this compound.

Experimental Protocol: GC-MS Purity Assessment (General Method)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

    • If quantitative analysis is required, prepare a series of calibration standards of a known pure reference standard of this compound.

  • GC-MS Conditions (Starting Point):

    • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak corresponding to this compound.

    • The mass spectrum of the main peak should be compared to a reference spectrum to confirm its identity.

    • Minor peaks can be tentatively identified by their mass spectra to understand potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is another excellent method for purity and stability-indicating analysis.[8][9] A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol: HPLC Purity Assessment (General Method)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended to separate potential impurities with different polarities.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Forced Degradation Studies (for method validation):

    • To validate the method as "stability-indicating," the drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • The HPLC method must demonstrate the ability to separate the main peak of this compound from all the degradation product peaks.

Conclusion

The stability of this compound is intrinsically linked to the chemical nature of its aniline and benzylic ether functional groups. By understanding its susceptibility to oxidation and potential for cleavage, and by implementing stringent storage and handling protocols, researchers can ensure the long-term integrity of this valuable compound. The recommended storage at 2-8°C, under an inert atmosphere, and protected from light, combined with careful handling in a well-ventilated fume hood, are paramount. For critical applications, the purity of this compound should be periodically assessed using appropriate analytical techniques such as GC-MS or a validated stability-indicating HPLC method.

References

An In-Depth Technical Guide to the Biological Activities of Compounds Derived from 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-(methoxymethyl)aniline constitute a versatile class of compounds that have attracted considerable interest in medicinal chemistry and drug discovery. The strategic incorporation of the this compound scaffold into various molecular frameworks has yielded a diverse array of biologically active agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthesis, mechanism of action, and structure-activity relationships of notable derivatives, supported by detailed experimental protocols and data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical class.

Introduction: The Versatile this compound Scaffold

This compound is an organic compound characterized by an aniline ring substituted with a methoxymethyl group at the para position.[1] This unique structural arrangement provides a valuable building block for the synthesis of more complex molecules.[2] The presence of both a reactive amino group and a methoxymethyl moiety allows for diverse chemical modifications, making it a versatile starting material in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The exploration of its derivatives has revealed a broad spectrum of biological activities, highlighting its potential in the development of novel therapeutic agents.[1]

Anticancer Activity of this compound Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Derivatives of aniline, including those from this compound, have emerged as a promising class of compounds with significant potential in oncology.[3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Several derivatives of substituted anilines have demonstrated potent anticancer activity by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.[4] A prominent mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors play a crucial role in angiogenesis and cell proliferation, making them attractive targets for cancer therapy.[4]

Another important target for aniline-derived compounds is the proto-oncogene c-Myc.[5] Downregulation of c-Myc has been shown to inhibit intestinal polyposis, a key pathological change in the development of colorectal cancer.[5] Novel phenoxy-N-phenylaniline derivatives have been designed and synthesized to act as c-Myc inhibitors, demonstrating excellent cytotoxicity against colon cancer cells.[5]

Furthermore, some aniline derivatives exhibit antimitotic properties by inhibiting tubulin assembly.[6] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. A significant advantage of these compounds is their ability to circumvent common drug resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp).[6]

Synthesis and Evaluation of Novel Anticancer Agents

The synthesis of novel anticancer agents often involves a multi-step process. For instance, 2-ethyl-4-methoxy aniline can be synthesized from o-nitroethylbenzene through a four-step process involving the Bamberger reaction, acetylation, o-methylation, and hydrolysis.

The evaluation of the anticancer activity of these synthesized compounds is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]

Experimental Protocol: MTT Assay for Anticancer Activity [4]
  • Cell Seeding: Cancer cell lines (e.g., HT29, HCT 15, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in cell culture medium. The cells are then treated with these different concentrations for a specified duration (e.g., 48 or 72 hours).[4]

  • MTT Addition: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL). The plates are then incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of this compound derivatives. For example, in the case of 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives, the substituents at the 4β position of the podophyllotoxin scaffold significantly influence their cytotoxic activity and, importantly, their drug resistance profile. Similarly, for phenoxyaniline derivatives, the substitution pattern on both the aniline and phenoxy rings plays a critical role in their interaction with biological targets like protein kinases.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative aniline derivatives against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
42 HT29 (Colon)0.32--[5]
42 HCT 15 (Colon)0.51--[5]
11 Melanoma1.7 ± 0.5--[7]
12 Melanoma2.0 ± 0.7--[7]
12c HL-60 (Leukemia)Potent FLT3 inhibitorCabozantinib-[8]
12g MV4-11 (Leukemia)Potent FLT3 inhibitorCabozantinib-[8]

IC50: The half maximal inhibitory concentration.

Signaling Pathway Visualization

The following diagram illustrates the dual inhibition of EGFR and VEGFR-2 signaling pathways by certain anilino-based compounds.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR Binds VEGFR-2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR-2 Binds P P EGFR->P Autophosphorylation VEGFR-2->P Autophosphorylation Anilino-based Compound Anilino-based Compound Anilino-based Compound->EGFR Inhibits Anilino-based Compound->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Dual inhibition of EGFR and VEGFR-2 signaling.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Consequently, there is an urgent need for the development of novel antimicrobial agents. Aniline derivatives have demonstrated promising activity against a range of microbial pathogens.[9]

Spectrum of Activity

Derivatives of this compound and related structures have shown efficacy against both bacteria and fungi. For instance, a new phenol derivative, 4-methoxy-3-(methoxymethyl) phenol, isolated from Calotropis gigantea, has demonstrated antimicrobial activity against various organisms.[10] Furthermore, certain aniline derivatives have shown significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[9][11] Some salicylanilide-based peptidomimetics containing a 4-(trifluoromethyl)aniline moiety have exhibited high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various mycobacteria.[12]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of aniline derivatives are varied. Some compounds are believed to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[13] Molecular docking studies have shown that methoxy-4'-amino chalcone derivatives have a high affinity for the DHPS of both E. coli and S. aureus.[13] Other derivatives, particularly trifluoro-anilines, have been shown to cause significant damage to the bacterial cell membrane.[9][11]

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The microbroth dilution method is a standard technique for this purpose.

Experimental Protocol: Microbroth Dilution Method for MIC Determination [4]
  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 10^5 Colony Forming Units (CFU)/mL.[4]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[4]

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of representative aniline derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
ACNBF V. parahaemolyticus100--[9][11]
ITFMA V. parahaemolyticus50--[9][11]
Compound 27 E. coli11.7Ciprofloxacin10[4]
Compound 27 P. aeruginosa11.7Ciprofloxacin10[4]
Compound 27 S. aureus23.4Ciprofloxacin10[4]

MIC: Minimum Inhibitory Concentration. ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride ITFMA: 2-iodo-4-trifluoromethylaniline

Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel compounds.

Synthesis_Evaluation_Workflow Start Start Design & Synthesis Design & Synthesis Start->Design & Synthesis Purification & Characterization Purification & Characterization Design & Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Lead Identification->Design & Synthesis Optimization In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Promising Candidates Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development End End Preclinical Development->End

General workflow for synthesis and biological evaluation.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer.[14][15] The development of safe and effective anti-inflammatory agents is therefore of great importance. Certain aniline derivatives have demonstrated significant anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of aniline derivatives are often mediated through the inhibition of key inflammatory pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[14] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] Furthermore, the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the inflammatory response, has been observed with some aniline-derived compounds.[14][15]

In Vivo Evaluation of Anti-inflammatory Activity

The rat paw edema model is a classic in vivo assay used to assess the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Rat Paw Edema Model [16]
  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Compound Administration: The test compounds, a vehicle control, or a reference drug (e.g., Diclofenac sodium) are administered, typically via intraperitoneal or oral routes.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inflammation is induced by injecting a phlogistic agent, such as fresh egg white (0.1 mL), into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the injection of the phlogistic agent using a plethysmometer or digital calipers.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that of the control group.

Quantitative Data on Anti-inflammatory Activity

The following table shows the percentage inhibition of edema by some 4-(methylsulfonyl)aniline derivatives in the rat paw edema model.

CompoundDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition of EdemaSource
Compound 11 3 mg/kg355.8Diclofenac Sodium52.3[16]
Compound 12 3 mg/kg350.0Diclofenac Sodium52.3[16]
Compound 13 3 mg/kg351.2Diclofenac Sodium52.3[16]
Compound 14 3 mg/kg357.1Diclofenac Sodium52.3[16]

Conclusion and Future Perspectives

Compounds derived from this compound represent a rich source of biologically active molecules with significant therapeutic potential. The versatility of this chemical scaffold allows for the generation of diverse libraries of compounds with promising anticancer, antimicrobial, and anti-inflammatory activities. The continued exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the this compound core. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates into preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, providing access to a vast array of secondary and tertiary amines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and functional materials.[1] 4-(Methoxymethyl)aniline, with its electron-donating methoxymethyl substituent, is a valuable building block. The presence of this group can influence the nucleophilicity of the aniline nitrogen and necessitates the selection of appropriate synthetic methodologies to achieve efficient and selective N-alkylation.

This comprehensive guide details robust protocols for the N-alkylation of this compound, with a primary focus on reductive amination, a versatile and widely employed method. Additionally, alternative strategies, including classical nucleophilic substitution and greener catalytic approaches, are discussed. The protocols and technical discussions herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices to ensure successful and reproducible outcomes.

Choosing the Right Path: A Strategic Overview of N-Alkylation Methods

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and functional group tolerance. For this compound, three primary methodologies are considered:

  • Reductive Amination: This is often the method of choice due to its broad substrate scope and mild reaction conditions.[2] It involves the initial formation of an imine or enamine from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine. This one-pot procedure is highly efficient and minimizes the formation of over-alkylated byproducts.[2]

  • Direct Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a greener approach, utilizing alcohols as alkylating agents in the presence of a metal catalyst, with water as the sole byproduct.[3][4] This method is atom-economical and avoids the use of stoichiometric activating or reducing agents.

  • Classical Nucleophilic Substitution: This traditional method involves the reaction of the aniline with an alkyl halide. While straightforward, it can be susceptible to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[3] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

The following diagram illustrates the decision-making process for selecting an appropriate N-alkylation method for this compound.

G cluster_0 Strategic Selection of N-Alkylation Method Start Desired N-Alkyl Group on This compound Carbonyl Is the corresponding aldehyde or ketone readily available? Start->Carbonyl Alcohol Is the corresponding alcohol readily available and a green approach preferred? Carbonyl->Alcohol No ReductiveAmination Protocol 1: Reductive Amination Carbonyl->ReductiveAmination Yes Halide Is the corresponding alkyl halide readily available? Alcohol->Halide No DirectAlkylation Protocol 2: Catalytic Alkylation with Alcohol Alcohol->DirectAlkylation Yes NucleophilicSub Protocol 3: Classical Nucleophilic Substitution Halide->NucleophilicSub Yes Consider Consider alternative synthesis of alkylating agent or a different protocol Halide->Consider No

Caption: Decision workflow for selecting an N-alkylation protocol.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly effective and mild method for the N-alkylation of anilines.[2] The key to its success lies in the chemoselectivity of the reducing agent. STAB is a less reactive hydride donor than sodium borohydride and selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl compound.[2] This minimizes the formation of the corresponding alcohol byproduct. The reaction is typically performed as a one-pot procedure, offering high yields and operational simplicity.[2]

Reaction Mechanism: A Step-by-Step Look

The mechanism of reductive amination proceeds through two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine. In the presence of a catalytic amount of acid, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final N-alkylated aniline.

The following diagram illustrates the mechanism of reductive amination.

G cluster_0 Reductive Amination Mechanism Aniline This compound Imine Imine Intermediate Aniline->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Alkylated Product Iminium->Product + [H⁻] from STAB STAB NaBH(OAc)₃ STAB->Iminium

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.2 M)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aniline in DCE or THF (to a concentration of 0.1-0.2 M).

  • Add the aldehyde or ketone (1.1 eq) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion, which is crucial for the subsequent reduction.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is evident (a new spot on TLC), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Continue stirring the reaction at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the consumption of the starting material by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining reducing agent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 2: Catalytic N-Alkylation with Alcohols

This protocol offers a greener alternative to traditional methods by using alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the aniline. The borrowed hydrogen is then returned in the final reduction step.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (1.2 - 2.0 eq)

  • Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ or a suitable iridium pincer complex) (1-5 mol%)

  • Base (e.g., KOtBu or Cs₂CO₃) (1.0 - 1.5 eq)

  • Toluene or Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ruthenium or Iridium catalyst (1-5 mol%), the base (1.0 - 1.5 eq), and anhydrous toluene or dioxane.

  • Add this compound (1.0 eq) and the alcohol (1.2 - 2.0 eq) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. The elevated temperature is necessary to drive the catalytic cycle.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 3: Classical Nucleophilic Substitution with Alkyl Halides

This method is a straightforward approach for N-alkylation but requires careful control to avoid over-alkylation. The use of a base is essential to neutralize the hydrohalic acid byproduct.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (bromide or iodide preferred) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add the base (2.0 eq). The base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of anilines with similar electronic properties to this compound, based on literature precedents. These values should serve as a guideline for optimizing the reactions for the specific substrate.

Protocol Alkylating Agent Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Reference(s)
Reductive Amination Aliphatic AldehydeNaBH(OAc)₃, Acetic Acid (cat.)DCERT4-2480-95[3][5]
Reductive Amination Aromatic AldehydeNaBH(OAc)₃, Acetic Acid (cat.)THFRT6-2475-90[6]
Catalytic Alkylation Benzyl Alcohol[Ru(p-cymene)Cl₂]₂, KOtBuToluene11012-2480-92[7][8]
Catalytic Alkylation Aliphatic AlcoholIridium Pincer Complex, Cs₂CO₃Dioxane12024-4870-85[4]
Nucleophilic Substitution Alkyl BromideK₂CO₃ACN608-1660-80[9]
Nucleophilic Substitution Alkyl IodideCs₂CO₃DMFRT-504-1270-85[10]

Troubleshooting and Key Considerations

  • Over-alkylation: In classical nucleophilic substitution, using a slight excess of the aniline or carefully controlling the stoichiometry of the alkyl halide can minimize the formation of the tertiary amine. For reductive amination, this is generally not an issue.

  • Low Reactivity: For less reactive carbonyl compounds in reductive amination, increasing the reaction temperature or using a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) for imine formation prior to reduction can be beneficial. For catalytic alkylation with alcohols, catalyst deactivation can be an issue; ensuring an inert atmosphere and using anhydrous solvents is critical.

  • Purification: N-alkylated anilines can sometimes be challenging to purify. Careful column chromatography is often required. In some cases, derivatization (e.g., with phthalic anhydride) followed by hydrolysis can be used for purification.[11]

  • Safety: Alkyl halides are often toxic and lachrymatory. Sodium triacetoxyborohydride and other hydride reagents should be handled with care and quenched properly. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The N-alkylation of this compound can be achieved efficiently through several reliable methods. Reductive amination with sodium triacetoxyborohydride stands out as a versatile and high-yielding protocol with broad applicability. For a more environmentally friendly approach, catalytic N-alkylation using alcohols offers an excellent alternative. The choice of the optimal protocol will depend on the specific synthetic goals and available resources. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in this guide, researchers can confidently synthesize a wide range of N-alkylated this compound derivatives for their diverse research and development needs.

References

The Versatile Synthon: Application Notes for the Synthesis of Heterocyclic Compounds from 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Methoxymethyl)aniline in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound emerges as a particularly valuable starting material, offering a unique combination of a reactive aniline functionality for classical heterocycle-forming reactions and a methoxymethyl substituent. This latter group can serve as a stable, yet potentially modifiable, handle for tuning the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, the methoxymethyl group can act as a bioisostere for other functionalities or engage in specific interactions with biological targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to key heterocyclic scaffolds originating from this compound. We will delve into the mechanistic underpinnings of these transformations, providing not just step-by-step protocols, but also the scientific rationale behind the experimental design.

I. Synthesis of Quinolines: The Doebner-von Miller and Skraup Reactions

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous antimalarial, antibacterial, and anticancer agents. This compound is an excellent precursor for the synthesis of 6-(methoxymethyl)quinoline derivatives through acid-catalyzed cyclization reactions.

A. The Doebner-von Miller Reaction: A Modular Approach

The Doebner-von Miller reaction is a flexible method for quinoline synthesis, utilizing the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1][2] These unsaturated carbonyls can be generated in situ from aldehydes or ketones, offering a high degree of modularity.[1]

Reaction Scheme:

Mechanistic Insight:

The reaction is initiated by the 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound. The resulting enol then tautomerizes to the keto form. Subsequent acid-catalyzed cyclization via electrophilic attack on the aniline ring, followed by dehydration and oxidation, yields the aromatic quinoline core.[3] The choice of acid catalyst is crucial; both Brønsted acids (like HCl) and Lewis acids (like ZnCl₂) can be employed, though care must be taken to avoid harsh conditions that could lead to polymerization or side reactions.[1][4]

G cluster_0 Doebner-von Miller Reaction Workflow Start This compound + α,β-Unsaturated Carbonyl Acid_Catalysis Acid-Catalyzed Conjugate Addition Start->Acid_Catalysis HCl or ZnCl₂ Cyclization Intramolecular Electrophilic Cyclization Acid_Catalysis->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation End 6-(Methoxymethyl)quinoline Dehydration_Oxidation->End

References

Application Notes & Protocols: The Strategic Application of 4-(Methoxymethyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the application of 4-(methoxymethyl)aniline as a versatile building block in contemporary drug discovery. We will explore its strategic incorporation into complex molecular architectures, with a particular focus on its emerging role in the synthesis of novel therapeutics. This document provides not only the theoretical underpinnings of its utility but also detailed, field-proven experimental protocols to enable its practical application in the laboratory.

Introduction: The Enduring Importance of the Aniline Scaffold in Drug Design

The aniline moiety is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence stems from its ability to serve as a versatile synthetic handle for constructing more complex molecules, particularly through reactions involving the nucleophilic amino group. Modifications to the aniline ring, through the introduction of various substituents, allow for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. Substituted anilines are integral components of numerous classes of drugs, most notably kinase inhibitors, where they often function as key pharmacophores that anchor the molecule within the ATP-binding site of the target enzyme.[1][2]

This compound: A Synthon of Growing Interest

Among the diverse array of substituted anilines, this compound has emerged as a particularly interesting building block. Its structure, featuring a methoxymethyl group at the para-position, offers a unique combination of properties that can be leveraged by medicinal chemists.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem CID 15212002[3]
Molecular Weight 137.18 g/mol PubChem CID 15212002[3]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[4]
Solubility Soluble in organic solventsCymitQuimica[4]

The methoxymethyl group at the para-position introduces a degree of polarity and the potential for hydrogen bond acceptance through the ether oxygen. This can favorably influence a compound's solubility and its interaction with biological targets, while the benzyl ether linkage provides a site for potential metabolic activity, which can be an important consideration in drug design.

Application in the Synthesis of Novel Analgesic and Sedative Agents

A significant application of this compound is in the development of novel piperidine-based compounds with potential therapeutic utility. A key patent in this area describes a series of 4-methoxymethyl-4-(N-substituted) aniline piperidine compounds with demonstrated analgesic and sedative effects.[5] These compounds are designed for use in clinical settings, such as post-operative pain management, and are noted for their water solubility, a desirable property for intravenous administration.[5]

The core structure of these compounds involves the this compound moiety attached to a piperidine ring, which itself is part of a larger molecular framework reminiscent of potent opioid analgesics like remifentanil.[5] The inclusion of the this compound fragment is a key structural modification that contributes to the unique pharmacological profile of these novel agents.

Conceptual Synthetic Pathway

The synthesis of these complex molecules would logically involve the coupling of this compound with a suitably functionalized piperidine precursor. This key step would likely proceed via a nucleophilic substitution or a related cross-coupling reaction, leveraging the nucleophilicity of the aniline nitrogen.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product Scaffold 4_methoxymethyl_aniline This compound coupling_reaction N-Arylation or Amide Bond Formation 4_methoxymethyl_aniline->coupling_reaction piperidine_precursor Functionalized Piperidine Precursor (e.g., with a leaving group) piperidine_precursor->coupling_reaction final_compound 4-Methoxymethyl-4-(N-substituted) aniline piperidine compound coupling_reaction->final_compound

Caption: Conceptual synthetic pathway for aniline piperidine compounds.

Experimental Protocols: N-Arylation of a Piperidine Scaffold

The following protocol is a representative, field-proven method for the N-arylation of a piperidine ring with an aniline, a key transformation in the synthesis of the aforementioned therapeutic agents. This protocol is based on established palladium-catalyzed cross-coupling chemistry (Buchwald-Hartwig amination), which is a cornerstone of modern synthetic organic chemistry.

Protocol: Palladium-Catalyzed N-Arylation

Objective: To couple this compound with a 4-bromopiperidine derivative.

Materials:

  • This compound (1.0 eq)

  • N-Boc-4-bromopiperidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Workflow Diagram:

G start Start setup Assemble oven-dried flask under inert atmosphere start->setup add_solids Add Pd₂(dba)₃, XPhos, and NaOtBu setup->add_solids add_liquids Add this compound, N-Boc-4-bromopiperidine, and anhydrous toluene add_solids->add_liquids react Heat reaction mixture to 100 °C and stir for 12-24 hours add_liquids->react workup Cool to RT, quench with water, and extract with ethyl acetate react->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled and placed under a positive pressure of nitrogen or argon. Rationale: The palladium catalyst and phosphine ligand are sensitive to oxygen, so an inert atmosphere is crucial to prevent their degradation and ensure catalytic activity.

  • Reagent Addition: To the flask, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq). Rationale: NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reductive elimination step.

  • Substrate Addition: Add this compound (1.0 eq) and N-Boc-4-bromopiperidine (1.1 eq), followed by anhydrous toluene. Rationale: Toluene is a common high-boiling, non-polar solvent for this type of reaction. Using an excess of the piperidine derivative can help drive the reaction to completion.

  • Reaction: The flask is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) complex.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the addition of water. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine. Rationale: The aqueous work-up removes the inorganic salts (e.g., NaBr) and any remaining base. Brine wash helps to remove residual water from the organic phase.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated piperidine product. Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Structure-Activity Relationship (SAR) Insights

The choice of the this compound moiety over other substituted anilines is a deliberate design choice with several potential SAR implications:

  • Hydrogen Bonding: The ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, potentially forming a key interaction with a complementary hydrogen bond donor on the target protein. This can enhance binding affinity and selectivity.

  • Solubility and Physicochemical Properties: The methoxymethyl group can improve the aqueous solubility of the final compound compared to a simple methyl or other alkyl group, which is advantageous for drug delivery and formulation.[5]

  • Metabolic Stability: The benzylic carbon of the methoxymethyl group provides a potential site for metabolism by cytochrome P450 enzymes. Depending on the therapeutic goal, this can be either a liability to be addressed or a "soft spot" for metabolism that can be tuned to control the pharmacokinetic profile of the drug.

  • Conformational Effects: The flexibility of the methoxymethyl group can allow the molecule to adopt different conformations, which may be beneficial for fitting into a binding pocket.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists. Its unique structural features provide a powerful tool for modulating the properties of drug candidates. The successful incorporation of this moiety into novel analgesic and sedative compounds highlights its potential in the development of new therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their own drug discovery programs, paving the way for the next generation of innovative medicines.

References

Application Note: A Validated HPLC Method for Purity Assessment of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 4-(Methoxymethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, including the rationale behind the chosen chromatographic conditions and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing of this compound.

Introduction

This compound is an aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[4][5] The purity of this starting material is critical as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality assessment.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis.[6][7] This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the purity assessment of this compound. The methodology is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10][11]

The developed method is designed to separate this compound from its potential process-related impurities and degradation products. The validation of this method is performed following the comprehensive guidelines of ICH Q2(R1) to ensure its suitability for its intended purpose.[1][2][3][12]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A C8 column could also be considered.[13]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Potassium phosphate monobasic (analytical grade)

Chromatographic Conditions

The selection of chromatographic parameters is crucial for achieving optimal separation. A reversed-phase C18 column is chosen due to its wide applicability for non-polar to moderately polar compounds like aromatic amines.[13][14] A buffered mobile phase is employed to ensure consistent retention times and peak shapes by controlling the ionization state of the analyte.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 7.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3][12]

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound. Additionally, forced degradation studies were conducted by subjecting the sample to acidic, basic, oxidative, and thermal stress to demonstrate that the method can resolve the main peak from any potential degradation products.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal sample concentration. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The acceptance criterion is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results is calculated.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the purity assessment of this compound.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak.No interference
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Repeatability (RSD) < 1.0%≤ 2.0%
Intermediate Precision (RSD) < 1.5%≤ 2.0%
Robustness System suitability parameters met under all varied conditions.System suitability criteria met

The method proved to be specific, with the main peak being well-resolved from impurities and degradation products. The linearity was excellent over the tested range, and the accuracy was confirmed by the high recovery values. The low RSD values for repeatability and intermediate precision indicate that the method is highly precise. The robustness study showed that minor variations in the method parameters did not significantly affect the results, demonstrating the reliability of the method for routine use.

Workflow and Diagrams

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Solution (0.5 mg/mL) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chromatography Chromatographic Separation injection->chromatography acquisition Data Acquisition (Chromatogram) chromatography->acquisition integration Peak Integration & Area Calculation acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation

Caption: Workflow for the HPLC purity analysis of this compound.

Diagram 2: Method Validation Logic

Validation_Logic method Developed HPLC Method specificity Specificity (No Interference) method->specificity linearity Linearity (r² ≥ 0.999) method->linearity accuracy Accuracy (98-102% Recovery) method->accuracy precision Precision (RSD ≤ 2.0%) method->precision robustness Robustness (Controlled Variations) method->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for the determination of purity of this compound. The method is straightforward and utilizes standard instrumentation and reagents, making it easily transferable to any quality control laboratory. Adherence to this protocol will ensure accurate and consistent results, contributing to the overall quality assurance of products synthesized using this important chemical intermediate.

References

GC-MS analysis of 4-(Methoxymethyl)aniline reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-(Methoxymethyl)aniline and its Reaction Products

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated methodology for the qualitative and quantitative analysis of this compound and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities. Due to the inherent polarity of the primary amine group, direct GC analysis often results in poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, this protocol details a comprehensive workflow involving liquid-liquid extraction (LLE) for sample cleanup, followed by a chemical derivatization step using Trifluoroacetic Anhydride (TFAA). This derivatization enhances the volatility and thermal stability of the analyte, leading to sharp, symmetrical peaks and reliable quantification. We provide optimized GC-MS parameters, discuss expected fragmentation patterns for confident identification, and offer insights into applying this method for the broader analysis of reaction mixtures.

Introduction: The Analytical Challenge

This compound is a substituted aniline derivative utilized in organic synthesis.[1] Monitoring its purity and identifying byproducts from synthetic reactions is critical for process optimization and quality control in drug development and chemical manufacturing.

The primary challenge in the GC analysis of anilines and other primary amines stems from the polar N-H group. This functional group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, leading to several analytical issues:

  • Poor Peak Shape: Asymmetric peak tailing, which complicates integration and reduces quantitative accuracy.

  • Low Sensitivity: Analyte adsorption leads to signal loss.

  • Thermal Degradation: The high temperatures in the GC injector can cause sensitive amines to degrade.[2]

Chemical derivatization is a powerful strategy to mitigate these issues. By converting the polar amine into a less polar, more volatile, and more thermally stable derivative, chromatographic performance is significantly improved.[3][4]

Principle of Derivatization: Acylation with TFAA

This protocol employs acylation with Trifluoroacetic Anhydride (TFAA) to derivatize the primary amine group of this compound. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of TFAA. This replaces the active hydrogen on the amine with a trifluoroacetyl group.

The key advantages of this derivatization are:

  • Increased Volatility: The nonpolar trifluoroacetyl group masks the polar N-H bond, lowering the boiling point of the analyte.[2]

  • Improved Thermal Stability: The resulting N-acylated derivative is more stable at the high temperatures used in the GC inlet.[2]

  • Enhanced Peak Symmetry: Reduced polarity minimizes unwanted interactions with the GC system, resulting in sharp, symmetrical peaks.[2]

  • Characteristic Mass Spectrum: The derivative often produces unique and predictable fragmentation patterns, aiding in structural confirmation.[2]

Figure 1: Acylation of this compound with TFAA.

Experimental Workflow

The overall analytical process is designed to ensure sample purity and optimal instrumental performance. The workflow involves sample preparation from a reaction mixture, chemical derivatization, and subsequent injection into the GC-MS system for analysis.

G M Molecular Ion (M⁺) m/z = 233 F1_loss - •CH₂OCH₃ M->F1_loss F2_loss - •OCH₃ M->F2_loss Benzylic Cleavage F3_loss - COCF₃ M->F3_loss F1 Fragment 1 m/z = 188 F1_loss->F1 F2 Tropylium-like Ion [C₇H₆-NHCOCF₃]⁺ m/z = 202 F2_loss->F2 F3 Fragment 3 [M - COCF₃]⁺ m/z = 136 F3_loss->F3 F4_loss - H F3->F4_loss F4 Base Peak? [C₇H₇]⁺ m/z = 91 F4_loss->F4

References

Electrophilic aromatic substitution reactions of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrophilic Aromatic Substitution of 4-(Methoxymethyl)aniline: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction: Navigating the Reactivity of a Disubstituted Aniline

This compound is a disubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct functional groups on the benzene ring: a strongly activating amino group (-NH₂) and a weakly activating methoxymethyl group (-CH₂OCH₃). The interplay of these substituents governs the molecule's reactivity and regioselectivity in electrophilic aromatic substitution (EAS) reactions, presenting both opportunities and challenges for the synthetic chemist.

The primary amino group is a powerful ortho-, para-director, profoundly increasing the electron density of the aromatic ring through resonance.[1][2][3] This high degree of activation can, however, lead to undesirable side reactions, such as polysubstitution and oxidation, particularly under harsh reaction conditions.[4] Conversely, the methoxymethyl group, positioned para to the amine, functions as a weak activating group, primarily through an inductive effect, and also directs incoming electrophiles to its ortho and para positions.[2]

This guide provides a comprehensive overview of the theoretical principles and practical protocols for conducting electrophilic aromatic substitution reactions on this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures and explaining the causality behind critical methodological choices to ensure reproducible and high-yielding synthetic outcomes.

Understanding the Directing Effects in this compound

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[5][6] In the case of this compound, we have a scenario of synergistic directing effects, albeit of vastly different magnitudes.

  • The Amino Group (-NH₂): As a strong activating group, the lone pair of electrons on the nitrogen atom participates in resonance with the aromatic π-system. This significantly increases the electron density at the positions ortho and para to the amino group. Given that the para position is already occupied by the methoxymethyl group, the positions most susceptible to electrophilic attack are C2 and C6.

  • The Methoxymethyl Group (-CH₂OCH₃): This group is analogous to an alkyl group in its electronic influence and is considered a weak activating group.[2] It donates electron density to the ring primarily through induction. It also directs incoming electrophiles to its ortho (C3 and C5) and para (C1, which is occupied) positions.

The powerful resonance effect of the amino group is the dominant directing influence. Therefore, electrophiles will preferentially attack the positions ortho to the amino group.

G Combined Directing Effects on this compound cluster_0 This compound cluster_1 Directing Influence C1 C1-NH₂ C2 C2 C3 C3 C4 C4-CH₂OCH₃ C5 C5 C6 C6 NH2_direct -NH₂ (Strongly Activating, o,p-directing) NH2_direct->C2 ortho NH2_direct->C6 ortho CH2OCH3_direct -CH₂OCH₃ (Weakly Activating, o,p-directing) CH2OCH3_direct->C3 ortho CH2OCH3_direct->C5 ortho

Caption: Synergistic directing effects in this compound.

PART 1: The Imperative of Amino Group Protection

Direct electrophilic substitution on highly activated anilines is often difficult to control.[4] To mitigate over-reactivity and prevent unwanted side reactions, the nucleophilicity of the amino group must be attenuated. This is typically achieved by converting the amine into an amide, most commonly an acetamide, through acetylation. The resulting acetamido group is still an ortho-, para-director but is only moderately activating, allowing for cleaner and more selective subsequent reactions.

Protocol 1: Acetylation of this compound

This protocol details the protection of the amino group as an acetamide. The acetamido group moderates the ring's reactivity and sterically hinders one of the ortho positions, often leading to higher regioselectivity in the subsequent electrophilic substitution.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in dichloromethane.

  • Base Addition: Add 1.1 equivalents of pyridine or triethylamine to the solution and cool the mixture in an ice bath. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled solution with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(4-(methoxymethyl)phenyl)acetamide. The product can be further purified by recrystallization if necessary.

G Workflow: Protection-Substitution-Deprotection Start This compound Protected N-(4-(methoxymethyl)phenyl)acetamide Start->Protected Acetylation (Protocol 1) Substituted_Protected Substituted Acetanilide Protected->Substituted_Protected Electrophilic Aromatic Substitution (e.g., Nitration - Protocol 2) Final_Product Substituted this compound Substituted_Protected->Final_Product Hydrolysis (Deprotection)

Caption: General workflow for controlled electrophilic aromatic substitution.

PART 2: Protocols for Electrophilic Aromatic Substitution

The following protocols describe common EAS reactions performed on the protected N-(4-(methoxymethyl)phenyl)acetamide.

Protocol 2: Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acids often leads to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion.[1][2] Using the protected acetanilide derivative circumvents these issues.

Materials:

  • N-(4-(methoxymethyl)phenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • Dissolution: Dissolve N-(4-(methoxymethyl)phenyl)acetamide in glacial acetic acid in a flask and cool the mixture to 0-5 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C. The acetamido group will direct the nitration to the ortho position (C2).

  • Reaction Quenching: After the addition is complete, stir the reaction mixture at low temperature for an additional hour. Then, pour the mixture slowly over crushed ice with stirring to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The primary product will be N-(4-(methoxymethyl)-2-nitrophenyl)acetamide.

Deprotection: The resulting nitro-substituted acetanilide can be deprotected by acid or base-catalyzed hydrolysis to yield 4-(methoxymethyl)-2-nitroaniline.

Protocol 3: Bromination

Halogenation of anilines can be so rapid that it leads to polysubstitution.[4] The use of the acetanilide derivative allows for controlled monobromination.

Materials:

  • N-(4-(methoxymethyl)phenyl)acetamide

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolution: Dissolve N-(4-(methoxymethyl)phenyl)acetamide in glacial acetic acid.

  • Brominating Solution: In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Bromination: Add the bromine solution dropwise to the acetanilide solution at room temperature with stirring. The reaction is typically rapid.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into a large volume of water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water. The major product is expected to be N-(2-bromo-4-(methoxymethyl)phenyl)acetamide.

Deprotection: The bromo-substituted acetanilide can be hydrolyzed back to the free amine, 2-bromo-4-(methoxymethyl)aniline, under acidic or basic conditions.

Protocol 4: Friedel-Crafts Acylation

Friedel-Crafts reactions are incompatible with anilines because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring.[4] Therefore, protection of the amino group is mandatory.

Materials:

  • N-(4-(methoxymethyl)phenyl)acetamide

  • Acetyl chloride (or other acyl halide)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

Procedure:

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (2.5 equivalents) in the anhydrous solvent.

  • Acyl Chloride Addition: Add acetyl chloride (1.2 equivalents) to the suspension and stir.

  • Substrate Addition: Dissolve N-(4-(methoxymethyl)phenyl)acetamide in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The acylation will occur at the position ortho to the activating acetamido group and meta to the weakly activating methoxymethyl group (C2).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water, followed by concentrated HCl.

  • Extraction and Isolation: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, N-(2-acetyl-4-(methoxymethyl)phenyl)acetamide.

Deprotection: The resulting keto-substituted acetanilide can be deprotected via hydrolysis to furnish 2-amino-5-(methoxymethyl)acetophenone.

G Nitration Mechanism of Protected Aniline cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2SO4 H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 NitroniumHSO4-H2O NitroniumHSO4-H2O HNO3H2SO4->NitroniumHSO4-H2O Protonation & Dehydration Acetanilide N-(4-(methoxymethyl)phenyl)acetamide Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acetanilide->Sigma_Complex + NO₂⁺ Product N-(4-(methoxymethyl)-2-nitrophenyl)acetamide Sigma_Complex->Product - H⁺ (restores aromaticity)

References

Application Notes and Protocols for the Diazotization of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Diazonium Salts in Synthesis

The diazotization of primary aromatic amines is a fundamental and powerful transformation in organic synthesis, yielding highly reactive diazonium salts.[1][2] These intermediates are prized for their versatility, serving as precursors to a vast array of functionalized aromatic compounds through subsequent reactions such as Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling reactions.[3] The resulting 4-(methoxymethyl)benzenediazonium salt is a valuable building block in the development of novel pharmaceuticals and functional materials.

The methoxymethyl substituent at the para-position influences the reactivity and stability of the resulting diazonium salt. The electron-donating nature of the ether oxygen can facilitate the diazotization process. However, like all diazonium salts, the product of this reaction is thermally unstable and potentially explosive in a solid, dry state, necessitating careful handling and in situ use.[3]

Reaction Mechanism and Scientific Rationale

The diazotization reaction proceeds through the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][3] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine, 4-(methoxymethyl)aniline, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-(methoxymethyl)benzenediazonium chloride.

Strict temperature control is paramount throughout this process. The reaction is typically conducted between 0 and 5 °C to prevent the premature decomposition of the thermally labile diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[3]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the diazotization of this compound.

ParameterValueRationale
This compound 1.0 equivalentThe limiting reagent that defines the reaction scale.
Concentrated Hydrochloric Acid 3.0 equivalentsEnsures a sufficiently acidic medium for the formation of the nitrosonium ion and maintains the stability of the diazonium salt.
Sodium Nitrite 1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the primary amine. A large excess should be avoided.
Reaction Temperature 0 - 5 °CCritical for the stability of the diazonium salt and to minimize side reactions.
Reaction Time 30 - 60 minutesSufficient time for the complete formation of the diazonium salt at low temperatures.

Detailed Experimental Protocol

This protocol details the in situ preparation of 4-(methoxymethyl)benzenediazonium chloride for immediate use in subsequent reactions.

4.1. Materials and Equipment

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled or Deionized Water

  • Ice

  • Potassium iodide-starch paper

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

4.2. Step-by-Step Procedure

  • Preparation of the Aniline Salt Suspension: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 eq). In a fume hood, cautiously add distilled water followed by the slow addition of concentrated hydrochloric acid (3.0 eq). Stir the mixture. The aniline will dissolve to form its hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the stirred solution to an internal temperature between 0 °C and 5 °C.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in a separate ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask. Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt solution over approximately 30-45 minutes. Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition. Monitor the temperature closely and adjust the addition rate as needed to control any exotherm.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.

  • Confirmation of Reaction Completion: To verify the presence of a slight excess of nitrous acid, which indicates the complete consumption of the aniline, touch a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates a positive test.[4] If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5 minutes. Avoid a large excess of nitrous acid.

  • Use of the Diazonium Salt Solution: The resulting solution of 4-(methoxymethyl)benzenediazonium chloride is now ready for immediate use in the subsequent synthetic step. DO NOT attempt to isolate the solid diazonium salt.

Safety and Hazard Considerations

  • Explosion Hazard: Solid diazonium salts are highly unstable and can decompose explosively upon heating, friction, or shock.[3] This protocol is designed for the in situ use of the diazonium salt solution to mitigate this risk.

  • Toxicity: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Temperature Control: The exothermic nature of the diazotization reaction requires strict temperature control. A runaway reaction can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing a dangerous pressure buildup.

  • Quenching: Any unused diazonium salt solution should be quenched by the addition of a reducing agent like a solution of sodium bisulfite or by reaction with an electron-rich phenol.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure for the diazotization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control & Use prep_aniline 1. Prepare Aniline Salt Solution (this compound + HCl + H2O) prep_nitrite 2. Prepare Sodium Nitrite Solution (NaNO2 + H2O) cool_aniline 3. Cool Aniline Salt Solution (0-5 °C) diazotization 4. Dropwise Addition of NaNO2 Solution (Maintain 0-5 °C) cool_aniline->diazotization Vigorous Stirring stir 5. Stir for 15-30 min (0-5 °C) diazotization->stir qc_check 6. KI-Starch Paper Test (Check for excess HNO2) stir->qc_check use 7. In Situ Use of Diazonium Salt Solution qc_check->use

Caption: Experimental workflow for the diazotization of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the diazotization of this compound. By understanding the underlying chemistry and adhering to the outlined procedures and safety precautions, researchers can confidently and reproducibly generate the corresponding diazonium salt for a wide range of synthetic applications. The in situ nature of this protocol is a critical safety feature that avoids the hazardous isolation of the unstable diazonium salt.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methoxymethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields, higher purity, and more reproducible results.

Introduction: The Synthetic Challenge

This compound is a valuable substituted aniline intermediate in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis, typically achieved through the reduction of the corresponding nitroarene, presents several challenges that can significantly impact yield and purity. Common issues include incomplete reactions, the formation of difficult-to-remove dimeric impurities (azo and azoxy compounds), and product degradation during workup and purification.

This guide provides a systematic approach to identifying and solving these problems, grounded in the fundamental principles of organic chemistry.

Baseline Synthetic Protocol: Catalytic Hydrogenation

The most common and efficient method for preparing this compound is the catalytic transfer hydrogenation or direct hydrogenation of 4-(methoxymethyl)-1-nitrobenzene. The following protocol serves as a standard reference point.

Experimental Protocol: Hydrogenation of 4-(methoxymethyl)-1-nitrobenzene
  • Reaction Setup:

    • To a flask suitable for hydrogenation (e.g., a Parr shaker vessel or a round-bottom flask with a balloon setup), add 4-(methoxymethyl)-1-nitrobenzene (1.0 eq).

    • Add a suitable solvent, such as methanol (MeOH) or ethyl acetate (EtOAc), to create a 0.1-0.5 M solution.

    • Carefully add Palladium on carbon (5-10% Pd/C, 1-5 mol%) under a stream of inert gas (N₂ or Argon).

    • Safety Note: Pd/C is pyrophoric and can ignite solvents in the presence of air. Always handle it with care.

  • Hydrogenation:

    • Seal the vessel and purge the system thoroughly with hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Caution: The Celite pad with the catalyst can also be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low Conversion & Stalled Reactions

Q1: My reaction has stopped, and TLC analysis shows a significant amount of starting material remaining. What are the likely causes?

A1: A stalled hydrogenation reaction is typically due to catalyst deactivation or insufficient hydrogen. Here’s how to troubleshoot:

  • Catalyst Activity: The Pd/C catalyst may be old or of poor quality. Use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst poisoning from sulfur or other impurities in your starting material, you can try passing a solution of the starting material through a small plug of silica gel before the reaction.

  • Insufficient Hydrogen: For reactions using a hydrogen balloon, ensure there are no leaks. It may be necessary to replace the balloon with a fresh one multiple times during the reaction. For pressurized systems, ensure the pressure is maintained.

  • Poor Mass Transfer: Vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen. If stirring is inadequate, the reaction rate will be severely limited.

  • Solvent Choice: The choice of solvent can influence reaction rates. Methanol and ethanol are generally excellent choices for nitro reductions.[1]

Problem Area 2: Formation of Side Products

The reduction of a nitro group is a multi-step process involving several intermediates. If the reaction does not proceed to completion, these intermediates can react with each other to form dimeric impurities.

Byproduct_Formation

Caption: Formation pathway of azoxy byproducts.

Q2: My crude product is yellow/orange, and I see multiple spots on my TLC plate that are not the starting material or product. What are these impurities?

A2: The colored impurities are almost certainly azoxy and azo compounds, formed by the condensation of intermediates like nitrosobenzene and phenylhydroxylamine.[2][3] This typically occurs under conditions of incomplete reduction.

  • Cause: Insufficient hydrogen, deactivated catalyst, or insufficient reaction time can lead to a buildup of the nitroso and hydroxylamine intermediates. These species can then condense to form the dimeric impurities.

  • Solution:

    • Ensure Complete Reaction: The most effective way to prevent these byproducts is to drive the reaction to completion. Monitor the reaction closely by TLC. If it stalls, consider adding a fresh portion of the catalyst.

    • Optimize Hydrogen Source: For transfer hydrogenation using a source like hydrazine hydrate, ensure a sufficient excess is used (typically 10 equivalents).[1]

    • Temperature Control: While room temperature is often sufficient, gentle heating (e.g., to 40-50°C) can sometimes increase the rate of the final reduction steps, preventing intermediate buildup. However, higher temperatures may also promote side reactions, so this should be optimized carefully.[1]

Problem Area 3: Product Isolation and Purification

Q3: My crude product looks clean by TLC, but the isolated yield after column chromatography is very low. Why?

A3: Anilines, being basic, can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant streaking on the column, poor separation, and irreversible adsorption of the product, resulting in low recovery.[4]

  • Solution 1: Neutralize the Silica Gel: Before running the column, pre-treat the silica gel. This can be done by preparing the column slurry in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) in the eluent.[4] This deactivates the acidic sites, allowing the aniline to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase: If streaking persists, consider using neutral alumina or a commercially available amine-functionalized silica gel.[4]

  • Solution 3: Acid-Base Extraction: For crude mixtures with non-basic impurities, an acid-base workup can be highly effective. Dissolve the crude material in a non-polar solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl) to protonate the aniline into the aqueous layer. Wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified aniline back into an organic solvent.

Q4: My final product is a clear oil/white solid, but it turns yellow or brown over time. How can I prevent this?

A4: Anilines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[5][6]

  • Solution:

    • Minimize Air Exposure: During workup, especially the concentration step, try to minimize the time the product is exposed to air. Using an inert atmosphere (N₂ or Argon) is best practice.

    • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container.[6] Storing it in a freezer or refrigerator can also significantly slow the rate of oxidation.

    • Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective, provided it does not interfere with downstream applications.[6]

Troubleshooting_Workflow

Caption: Troubleshooting decision tree for low yield.

Optimization & Data Summary

To maximize yield and purity, systematic optimization of reaction parameters is key. The following table summarizes expected outcomes based on common variables in the catalytic hydrogenation of nitroarenes.

ParameterCondition ACondition BExpected Outcome & Rationale
Catalyst Loading 1 mol% Pd/C5 mol% Pd/CCondition B is preferred. Higher catalyst loading increases the reaction rate, minimizing the accumulation of intermediates that lead to azoxy/azo byproducts.[1]
H₂ Pressure 1 atm (Balloon)50 psi (Parr)Condition B is generally faster and more reliable. Higher hydrogen concentration accelerates the reaction. A balloon is sufficient but may require multiple refills.
Temperature 25 °C (RT)50 °CStart with Condition A. Increased temperature can accelerate the reaction but may also promote side reactions or dehalogenation if other functional groups are present. Use heat only if the reaction is sluggish at RT.[1]
Solvent TolueneMethanolCondition B is often superior. Polar protic solvents like MeOH or EtOH are typically excellent for nitro group reductions, enhancing catalyst activity.[1]

References

Technical Support Center: Purification of Crude 4-(Methoxymethyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(methoxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile aniline derivative. Drawing from established principles of chromatography and extensive field experience, this document offers troubleshooting guides and frequently asked questions to ensure you can achieve the highest purity for your compound.

I. Understanding the Challenge: The Nature of this compound and Silica Gel

This compound, a primary aromatic amine, presents a common purification challenge due to the basicity of its amino group. Standard silica gel, the most common stationary phase in column chromatography, has a slightly acidic surface due to the presence of silanol groups (Si-OH). This acidity can lead to strong interactions with basic compounds like anilines.

These interactions can manifest in several undesirable ways:

  • Peak Tailing/Streaking: The strong binding causes the compound to elute slowly and unevenly, resulting in broad, asymmetrical peaks on the chromatogram and streaks on a TLC plate.

  • Irreversible Adsorption: In some cases, the aniline can bind so strongly that it does not elute from the column, leading to significant yield loss.

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules. While the methoxymethyl (MOM) ether group is generally stable, prolonged exposure to acidic conditions should be avoided[1][2].

To achieve a successful purification, it is crucial to mitigate these interactions. The following sections provide a systematic approach to troubleshooting and optimizing the column chromatography of crude this compound.

II. Troubleshooting Guide: A Systematic Approach to Purification Problems

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the purification of this compound. Follow the decision tree below to identify the problem and implement the appropriate solution.

.dot

TroubleshootingGuide Start Start: Crude this compound Purification Problem Identify the Primary Issue Start->Problem Tailing Severe Tailing or Streaking on TLC/Column Problem->Tailing Tailing/ Streaking NoElution Compound Not Eluting from the Column Problem->NoElution No Elution PoorSeparation Poor Separation from Impurities Problem->PoorSeparation Poor Separation SolutionTailing1 Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) Tailing->SolutionTailing1 Primary Solution SolutionTailing2 Deactivate Silica Gel (Pre-treat with base) Tailing->SolutionTailing2 Alternative SolutionNoElution1 Increase Eluent Polarity (Gradually increase % Ethyl Acetate) NoElution->SolutionNoElution1 Primary Solution SolutionNoElution2 Check for Irreversible Adsorption (Consider Alumina) NoElution->SolutionNoElution2 If still no elution SolutionPoorSep1 Optimize Solvent System (Adjust Hexane/EtOAc ratio for Rf ~0.2-0.3) PoorSeparation->SolutionPoorSep1 Primary Solution SolutionPoorSep2 Check for Co-eluting Impurities (Analyze fractions by alternative methods, e.g., LC-MS) PoorSeparation->SolutionPoorSep2 If separation is still poor

Caption: Troubleshooting Decision Tree for this compound Purification.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on purifications of similar aniline derivatives, a solvent system of 20-30% ethyl acetate in hexane is a reasonable starting point for TLC analysis. The goal is to achieve an Rf value of approximately 0.2-0.3 for the this compound on the TLC plate, as this typically provides good separation on a column. For closely related compounds like 4-methoxy-N-methylaniline, much less polar conditions (e.g., 50:1 petroleum ether:ethyl acetate) have been reported, so it is crucial to determine the optimal polarity with TLC first[3].

Q2: My compound is streaking badly on the TLC plate. What should I do?

Streaking is a classic sign of the interaction between the basic amine and the acidic silica gel. The most effective solution is to add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your hexane/ethyl acetate mobile phase. The TEA will compete with your aniline for the acidic sites on the silica, effectively neutralizing them and allowing your compound to move more cleanly.

  • Ammonia in Methanol: For more polar anilines that require methanol in the eluent, a solution of 7N ammonia in methanol can be used as the polar component.

Q3: I've added triethylamine, but I'm still getting some tailing. What else can I do?

If adding a basic modifier to the eluent is not sufficient, you can deactivate the silica gel before running the column. This can be done in two ways:

  • Slurry Deactivation: When preparing the silica slurry, add 1-2% TEA to the non-polar solvent.

  • Pre-elution: Before loading your sample, run a column volume of your eluent containing 1-2% TEA through the packed column. This will neutralize the most accessible acidic sites.

As an alternative stationary phase, basic or neutral alumina can be used for the purification of amines to avoid the acidity issues of silica gel.

Q4: What are the likely impurities in my crude this compound?

A common synthetic route to this compound is the reduction of 4-nitrobenzyl methyl ether[4][5]. Therefore, likely impurities include:

  • Unreacted Starting Material: 4-nitrobenzyl methyl ether. This compound is significantly less polar than the product and should elute much earlier from the column.

  • Partially Reduced Intermediates: Such as the corresponding hydroxylamine. These are often more polar than the aniline and will elute later.

  • Over-reduction Products: Depending on the reaction conditions, other functional groups could be affected, although the methoxymethyl ether is generally stable to many reducing agents[1].

Understanding these potential impurities will help you to analyze your TLC plates and column fractions more effectively.

Q5: How can I visualize this compound on a TLC plate?

This compound is a UV-active compound due to its aromatic ring, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For more sensitive visualization or for compounds that are not UV-active, staining can be used. Common stains for anilines include:

  • Potassium Permanganate (KMnO₄) stain: This is a general stain for oxidizable compounds and will show anilines as yellow-brown spots on a purple background.

  • Ninhydrin stain: While typically used for primary and secondary amines, it can also visualize anilines, often as a colored spot upon heating.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column with stopcock

  • Collection tubes

  • UV lamp (254 nm)

Step 1: TLC Analysis and Solvent System Optimization

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a chamber with a starting solvent system of 30% ethyl acetate in hexane.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent system to achieve an Rf of 0.2-0.3 for the product spot. If streaking is observed, add 0.5-1% TEA to the eluent.

Step 2: Column Packing

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica bed.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the product.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under a UV lamp.

Step 5: Product Isolation

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% TriethylamineCommon solvent system for moderately polar compounds. TEA is crucial to prevent tailing of the basic aniline.
TLC Rf Target 0.2 - 0.3Optimal range for good separation in column chromatography.
Sample Loading Dry LoadingPrevents disturbance of the silica bed and often leads to better separation.
Elution Gradient Elution (if necessary)Allows for the efficient elution of compounds with different polarities.
Detection UV (254 nm)The aromatic ring of the aniline allows for easy visualization.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? ResearchGate.

  • SiliCycle. (2021, August 16). Thin Layer Chromatography Plates: Use and Best Practices. SiliCycle.

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 27). Methoxymethyl ether. In Wikipedia.

  • ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. ResearchGate.

  • Mettler Toledo. (n.d.). Nitrobenzyl reduction. Mettler Toledo.

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1033.

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

References

Side reactions to avoid in the synthesis of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Methoxymethyl)aniline. This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. We will explore the most common synthetic routes and provide in-depth, field-proven troubleshooting advice in a practical question-and-answer format to help you identify and mitigate key side reactions.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry and materials science. Its successful synthesis hinges on controlling reaction pathways to maximize yield and purity while minimizing the formation of structurally similar impurities that can be challenging to separate. This guide focuses on the two most prevalent and practical synthetic strategies, offering solutions to common issues encountered during these processes.

Section 1: Synthesis via Reduction of 4-Nitrobenzyl Methyl Ether

This is a robust and widely used method, typically involving the catalytic hydrogenation or chemical reduction of a nitro-aromatic precursor. While reliable, the process is sensitive to reaction conditions that can lead to several undesirable side products.

Troubleshooting Guide & FAQs

Question 1.1: My reaction seems to stall, and I'm isolating partially reduced intermediates like hydroxylamines or nitroso compounds. What's causing this and how can I drive the reaction to completion?

Answer: This is a classic case of incomplete reduction, often stemming from catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[1]

  • Causality:

    • Catalyst Poisoning: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be poisoned by sulfur or other impurities in your starting material or solvent.

    • Insufficient Hydrogen Pressure: In catalytic hydrogenations, low H₂ pressure may not provide enough driving force to complete the final reduction steps, which can be kinetically slower.

    • Chemical Reductant Stoichiometry: When using chemical reductants like Tin(II) chloride (SnCl₂) or Iron in acidic media (Fe/HCl), using an insufficient number of molar equivalents will lead to the accumulation of intermediates.[2]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 4-nitrobenzyl methyl ether is free from potential catalyst poisons.

    • Increase Catalyst Loading/Re-activate: For catalytic hydrogenation, try increasing the weight percentage of the catalyst. Ensure the catalyst is fresh and active.

    • Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 3-4 atm) and monitor the reaction progress by TLC or LC-MS.

    • Ensure Reductant Excess: When using SnCl₂ or Fe, ensure you are using a sufficient molar excess as dictated by established protocols.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to push the reaction to completion, but be cautious of potential side reactions (see FAQ 1.2).

Question 1.2: My main impurity is 4-methylaniline (p-toluidine). How is the methoxymethyl group being cleaved and how do I prevent it?

Answer: This side reaction is caused by hydrogenolysis , a process where a chemical bond is broken by reaction with hydrogen. The benzylic C-O bond in your methoxymethyl group is susceptible to cleavage under harsh hydrogenation conditions.

  • Mechanism: Aggressive catalytic hydrogenation (high H₂ pressure, high temperature, or highly active catalysts like Pd(OH)₂/C) can reduce the desired C-O bond, cleaving off methanol and leaving a methyl group in its place.

  • Preventative Measures:

    • Catalyst Choice: Switch to a less aggressive catalyst. Standard 5-10% Pd/C is usually sufficient. Avoid highly active catalysts unless necessary.

    • Control Temperature and Pressure: Perform the hydrogenation at room temperature and moderate pressure (1-3 atm). Avoid excessive heating.

    • Alternative Reductants: If hydrogenolysis remains a problem, switch to a chemical reduction method that does not cleave this bond, such as using iron powder in acetic acid or ammonium chloride solution, or stannous chloride. These methods are highly selective for the nitro group.[3]

Question 1.3: I'm observing highly colored impurities, and my final product has a reddish or orange tint. Is this related to azo/azoxy compound formation?

Answer: Yes, the formation of colored dimeric species like azo (R-N=N-R) and azoxy (R-N=N⁺(O⁻)-R) compounds is a known side reaction during nitro group reductions. These compounds are intensely colored and can be difficult to remove.

  • Mechanism: These side products form from the condensation of partially reduced intermediates. For instance, a nitroso intermediate can react with a hydroxylamine intermediate to form an azoxy compound. This is particularly prevalent under neutral or slightly basic conditions.

  • Troubleshooting & Prevention:

    • Maintain Acidic Conditions: Performing the reduction under acidic conditions (e.g., Fe/HCl, Fe/NH₄Cl, or SnCl₂/HCl) strongly suppresses the formation of these dimeric impurities. The acidic environment ensures that the hydroxylamine intermediate is protonated and rapidly reduced to the amine before it can dimerize.

    • Ensure Efficient Stirring: Good mass transfer is crucial, especially in heterogeneous reactions (e.g., with Pd/C or Fe powder). Poor stirring can create localized areas of high intermediate concentration, promoting dimerization.

Workflow Diagram: Reduction of 4-Nitrobenzyl Methyl Ether

G cluster_main Desired Reaction Pathway cluster_side1 Side Reactions Start 4-Nitrobenzyl Methyl Ether Nitroso Nitroso Intermediate Start->Nitroso Reduction (e.g., H₂, Pd/C) Toluidine p-Toluidine Start->Toluidine Hydrogenolysis (Harsh Conditions) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction (e.g., H₂, Pd/C) Azo Azo/Azoxy Impurities (Colored) Nitroso->Azo Product This compound Hydroxylamine->Product Reduction (e.g., H₂, Pd/C) Hydroxylamine->Azo Dimerization (Neutral/Basic pH)

Caption: Key pathways in the reduction of 4-nitrobenzyl methyl ether.

Protocol: Selective Reduction using Iron
  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitrobenzyl methyl ether (1.0 equiv) and ethanol.

  • Addition: Add an aqueous solution of ammonium chloride (4-5 equiv) followed by iron powder (3-4 equiv) in portions.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the reaction, filter it through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified.

Section 2: Synthesis via Reductive Amination

This elegant one-pot method involves reacting an aldehyde (4-methoxybenzaldehyde) with an ammonia source, followed by in-situ reduction of the resulting imine. The choice of reducing agent is critical to avoiding side reactions.

Troubleshooting Guide & FAQs

Question 2.1: My primary side product is the dialkylated species, N,N-bis(4-methoxybenzyl)amine. How can I favor the formation of the primary aniline?

Answer: This is the most common challenge in reductive aminations aiming for a primary amine. The desired product, this compound, is itself a primary amine and can compete with ammonia (or the ammonia source) to react with another molecule of the aldehyde, leading to the secondary amine.[4]

  • Causality: The product amine can be more nucleophilic or simply present in a higher concentration than the initial ammonia source at later stages of the reaction, leading to a second alkylation.

  • Preventative Measures:

    • Use a Large Excess of the Nitrogen Source: Employing a large molar excess of ammonia (or a surrogate like ammonium acetate or ammonium chloride) shifts the equilibrium in favor of the initial imine formation, outcompeting the product amine.

    • Slow Addition of the Reducing Agent: Adding the reducing agent slowly ensures that the initially formed imine is reduced immediately, keeping the concentration of the product amine low and minimizing its chance to react further.

    • Choose a Stepwise Procedure: First, form the imine by reacting the aldehyde with ammonia in a solvent like methanol. Once imine formation is complete, then add the reducing agent in a separate step. This can give cleaner results.[4]

Question 2.2: I'm getting a significant amount of 4-methoxybenzyl alcohol. Is my reducing agent too strong?

Answer: Yes, this indicates that your reducing agent is directly reducing the starting aldehyde faster than the imine is being formed or reduced.

  • Mechanism: Potent hydride donors like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under protic or acidic conditions.[5][6] If imine formation is slow, the aldehyde is consumed in this unproductive pathway.

  • Solution: Use a Selective Reducing Agent: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many reductive aminations. It is mild enough to not reduce the aldehyde but reactive enough to reduce the iminium ion as it forms. It performs well in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is most effective at slightly acidic pH (pH 4-6), where iminium ion formation is favored.[5] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred.

Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventSelectivity for Imine/IminiumSide Reaction RiskNotes
NaBH₄ MeOH, EtOHLowHigh risk of aldehyde reductionBest used in a two-step process after imine formation is complete.[6]
NaBH₃CN MeOHHighLowRequires slightly acidic pH; cyanide toxicity is a concern.[5]
NaBH(OAc)₃ DCE, THF, CH₃CNVery HighVery LowReagent of choice for one-pot reactions; moisture sensitive.

Workflow Diagram: Reductive Amination Pathways

G cluster_side Side Reactions Aldehyde 4-Methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Alcohol 4-Methoxybenzyl Alcohol Aldehyde->Alcohol Non-selective Reduction (e.g., NaBH₄) SecondaryAmine Dialkylated Secondary Amine Aldehyde->SecondaryAmine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Product This compound (Desired Product) Imine->Product Selective Reduction (e.g., NaBH(OAc)₃) Product->SecondaryAmine Further Reaction

Caption: Competing reactions in the synthesis of this compound via reductive amination.

Section 3: General Purification Advice

Question 3.1: What is the best way to purify the final product to >99%?

Answer: Purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: As an amine, your product is basic. A simple and effective first-pass purification is an acid-base extraction. Dissolve the crude material in a non-polar organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your pure amine back into an organic solvent.

  • Silica Gel Chromatography: This is highly effective for removing both more polar and less polar impurities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity typically works well.

  • Distillation: If your product is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be an excellent method for bulk purification.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and optimized protocols for the nitration of 4-(methoxymethyl)aniline. As drug development professionals and researchers, you understand the criticality of reaction control. This document is structured to address the specific challenges you may face, explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Section 1: Core Principles & Mechanistic Considerations

The nitration of anilines is a classic electrophilic aromatic substitution (EAS), yet it is fraught with potential complications. The substrate, this compound, possesses two activating, ortho-, para-directing groups: the amino group (-NH₂) and the methoxymethyl group (-CH₂OCH₃). The primary amino group is a powerful activator, but its basicity is the source of the most common experimental failures.

Under strongly acidic conditions, such as the conventional nitric acid/sulfuric acid mixture, the amino group is readily protonated to form an anilinium ion (-NH₃⁺).[1][2][3] This protonated form is a strongly deactivating, meta-directing group, which fundamentally alters the desired reaction pathway, leading to low yields and incorrect isomers.[3][4][5][6][7] Furthermore, the electron-rich aniline ring is highly susceptible to oxidation by nitric acid, often resulting in the formation of tarry byproducts.[1][8][9]

The most reliable strategy to circumvent these issues is the protection of the amino group, typically through acylation.[8][10][11] This temporarily converts the highly activating -NH₂ group into a moderately activating acetamido group (-NHCOCH₃). This modification serves three critical functions:

  • Prevents Protonation: The amide is significantly less basic and does not protonate in the acidic nitrating medium.

  • Moderates Reactivity: It reduces the ring's activation, preventing oxidation and di-nitration.[8][12][13]

  • Directs Regioselectivity: The acetamido group remains an ortho-, para-director, guiding the electrophile to the desired positions.[12][14]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

FAQ 1: Low Yield or Complete Reaction Failure

  • Question: My nitration of this compound is resulting in a very low yield, or the starting material is not being consumed. What is the primary cause?

  • Answer: The most probable cause is the protonation of the amino group . When using a standard nitrating mixture (HNO₃/H₂SO₄), the strong acids convert the aniline into its corresponding anilinium salt.[2][3] The -NH₃⁺ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺), thus halting or significantly slowing the desired reaction.[1][15]

    Solution: Employ an Amino-Protecting Group. The industry-standard solution is to protect the amino group as an acetamide by reacting the this compound with acetic anhydride before nitration.[4][11][16] This forms N-[4-(methoxymethyl)phenyl]acetamide. The amide is non-basic and a moderate ortho-, para-director, allowing the nitration to proceed smoothly. The acetyl group can be easily removed by acid or base hydrolysis after nitration.[10][11]

FAQ 2: Poor Regioselectivity and Isomer Contamination

  • Question: My reaction is producing a mixture of nitro-isomers instead of a single, clean product. How can I improve regioselectivity?

  • Answer: This issue stems from the competing directing effects of the substituents and the potential formation of the anilinium ion. Direct nitration of aniline itself can yield significant amounts of the meta-isomer (up to 47%) because of anilinium ion formation.[4][5]

    Solutions to Control Regioselectivity:

    • Amino Group Protection: As detailed above, converting the amine to an acetamide is the most effective way to ensure predictable ortho-, para-direction. For N-[4-(methoxymethyl)phenyl]acetamide, the nitration will be directed ortho to the powerful acetamido group.

    • Temperature Control: Nitration is highly exothermic. Running the reaction at low, controlled temperatures (e.g., 0–10 °C) is crucial for minimizing side reactions and improving the selectivity for the thermodynamically favored product.[10][17]

FAQ 3: Formation of Dark, Tarry Byproducts

  • Question: The reaction mixture turns dark brown or black, and the workup yields an intractable tar. Why does this happen?

  • Answer: This is a classic sign of oxidation . The unprotected amino group makes the aromatic ring extremely electron-rich and thus highly susceptible to oxidation by concentrated nitric acid.[1][8][12] This leads to the formation of complex, high-molecular-weight polymeric materials.

    Solution: Mitigate Oxidative Pathways. Protecting the amino group as an acetamide is the primary solution.[8] The acetamido group sufficiently moderates the ring's reactivity to prevent oxidation while still allowing nitration to occur. Maintaining strict temperature control during the slow addition of the nitrating agent is also essential.

FAQ 4: Preventing Di-nitration

  • Question: I am observing products with more than one nitro group. How can I ensure mono-nitration?

  • Answer: Di-nitration occurs when the aromatic ring is too activated or when reaction conditions are too harsh.[12][13] The mono-nitrated product can be more reactive than the starting material if the initial group is strongly deactivating, but in this case, the first nitro group deactivates the ring against further substitution. The issue is the initial high reactivity.

    Solutions for Controlled Mono-nitration:

    • Protect the Amino Group: The acetamido group provides the ideal level of activation for controlled mono-nitration.

    • Stoichiometric Control: Use exactly one equivalent of the nitrating agent.

    • Slow, Cold Addition: Add the nitrating agent dropwise to the solution of the aniline derivative at low temperature (0–5 °C). This maintains a low instantaneous concentration of the nitronium ion, favoring mono-substitution.

Section 3: Optimized Experimental Protocols & Data

The following protocols outline the recommended three-stage process for the synthesis of 4-(methoxymethyl)-2-nitroaniline.

Workflow Overview

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Nitration cluster_2 Stage 3: Deprotection Start This compound Protect React with Acetic Anhydride Start->Protect Protected N-[4-(methoxymethyl)phenyl]acetamide Protect->Protected Nitrate Add HNO₃/H₂SO₄ at 0-10°C Protected->Nitrate Nitrated N-[4-(methoxymethyl)-2-nitrophenyl]acetamide Nitrate->Nitrated Hydrolyze Acidic Hydrolysis (e.g., aq. HCl, reflux) Nitrated->Hydrolyze Product 4-(Methoxymethyl)-2-nitroaniline Hydrolyze->Product

Protocol 1: Protection via Acetylation
  • Setup: In a flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 8.5 mL of acetic anhydride to the solution while stirring. An exotherm will be observed.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Isolation: Pour the reaction mixture into 250 mL of ice-cold water. The protected product, N-[4-(methoxymethyl)phenyl]acetamide, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The yield should be nearly quantitative.

Protocol 2: Regioselective Nitration
  • Setup: In a three-necked flask fitted with a dropping funnel and a low-temperature thermometer, add 10.0 g of the dried N-[4-(methoxymethyl)phenyl]acetamide to 20 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Cool the acetamide solution to 0–5 °C. Add the nitrating mixture dropwise from the dropping funnel over 30-45 minutes. CRITICAL: Do not allow the internal temperature to rise above 10 °C.

  • Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 30 minutes. Then, very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The nitrated product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper.

Protocol 3: Deprotection via Hydrolysis
  • Setup: Place the crude, moist N-[4-(methoxymethyl)-2-nitrophenyl]acetamide into a round-bottom flask. Add 50 mL of 70% sulfuric acid.

  • Reaction: Heat the mixture to reflux for 30-60 minutes, or until a clear solution is obtained.

  • Workup: Cool the solution and pour it into 250 mL of cold water. Neutralize the solution by the slow and careful addition of a concentrated sodium hydroxide solution until it is basic.

  • Isolation: The final product, 4-(methoxymethyl)-2-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: For highest purity, recrystallize the product from an ethanol/water mixture.[18]

Data Summary Table
StepKey ReagentsSolventTemperature (°C)Key Considerations
Protection Acetic AnhydrideGlacial Acetic Acid20–40Control initial exotherm.
Nitration Conc. HNO₃ / Conc. H₂SO₄Conc. H₂SO₄0–10Strict temperature control is critical. Slow, dropwise addition.
Deprotection 70% H₂SO₄ (or aq. HCl)WaterReflux (approx. 100)Ensure complete hydrolysis before neutralization.

Section 4: Troubleshooting Decision Tree

Use this flowchart to diagnose experimental issues based on your observations.

// Nodes Start [label="Reaction Outcome?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield / No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BadSelectivity [label="Mixture of Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TarryProduct [label="Dark / Tarry Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodProduct [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes Cause_Protonation [label="Cause: Aniline Protonation\n(Ring Deactivation)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_NoProtection [label="Cause: Direct Nitration\n(Competing Directors)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_HighTemp [label="Cause: High Temperature", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Oxidation [label="Cause: Oxidation of Amine", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Protect [label="Solution:\nProtect Amine as Acetamide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_TempControl [label="Solution:\nMaintain Temp < 10°C", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> LowYield [label=" Low Yield "]; Start -> BadSelectivity [label=" Poor Selectivity "]; Start -> TarryProduct [label=" Tarry "]; Start -> GoodProduct [label=" Good Yield "];

LowYield -> Cause_Protonation; Cause_Protonation -> Sol_Protect;

BadSelectivity -> Cause_NoProtection; BadSelectivity -> Cause_HighTemp; Cause_NoProtection -> Sol_Protect; Cause_HighTemp -> Sol_TempControl;

TarryProduct -> Cause_Oxidation; TarryProduct -> Cause_HighTemp; Cause_Oxidation -> Sol_Protect; } caption="Figure 2. Troubleshooting flowchart for nitration issues."

References

Technical Support Center: Purification of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-(methoxymethyl)aniline. The following information is synthesized from established chemical principles and best practices for aromatic amines to ensure scientific integrity and practical applicability in your laboratory setting.

Introduction to this compound and Common Impurities

This compound is a substituted aniline derivative used in various synthetic applications. Like many anilines, it is susceptible to degradation, primarily through oxidation, which can lead to the formation of colored impurities. The purity of this reagent is critical for the success of subsequent reactions, making effective purification a key step in its use.

Common issues addressed in this guide:

  • Discoloration of the compound (yellow, brown, or black appearance).

  • Presence of residual starting materials or byproducts from synthesis.

  • Removal of polymeric material.

  • General purification to achieve high-purity grade for sensitive applications.

Below, you will find a series of questions and answers that address these common challenges, complete with detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound has developed a dark color upon storage. What causes this and how can I remove the color?

A1: Causality and Initial Assessment

The development of a yellow, red, or dark brown color in anilines is a classic sign of air oxidation.[1] The primary amino group is easily oxidized, leading to the formation of highly colored polymeric impurities and nitro compounds. For successful use in most synthetic applications, these colored impurities must be removed. Before proceeding with a purification method, it is crucial to assess the physical state of your compound. This compound is a solid at room temperature.[2] This will guide the choice of the most appropriate purification technique.

Initial Purity Assessment Workflow

Caption: Initial assessment of impure this compound.

Q2: How do I purify solid, discolored this compound by recrystallization?

A2: Recrystallization Protocol and Scientific Rationale

Recrystallization is an effective technique for purifying solids when the impurities have different solubility profiles from the desired compound. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while the impurities remain in solution.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold. For substituted anilines, a common strategy is to use a binary solvent system, such as ethanol/water or a hydrocarbon/ether mixture.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.

  • Decolorization (Optional): If the hot solution is still highly colored, it may contain deeply colored, often polymeric, impurities. You can add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb these impurities.

  • Hot Filtration: If charcoal was used, or if there are any insoluble particulates, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: If using a binary solvent system, add the anti-solvent (e.g., water) dropwise to the hot filtrate until you observe persistent cloudiness. Re-heat gently until the solution becomes clear again. Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is soluble in hot ethanol and precipitates upon addition of water.[4]
Toluene/HexaneA non-polar/polar aprotic system. Dissolve in hot toluene and add hexane as the anti-solvent.
Ethyl Acetate/HexaneA standard system for compounds of intermediate polarity.[5]
Q3: My compound is an oil or fails to crystallize. How can I purify it using column chromatography?

A3: Column Chromatography for Anilines

Flash column chromatography is a highly effective method for purifying both liquid and solid organic compounds, and is particularly useful for separating components with similar polarities.[6] For anilines, which are basic, care must be taken with the choice of stationary phase.

Scientific Considerations:

  • Stationary Phase: Silica gel is acidic and can sometimes cause strong adsorption or degradation of basic compounds like anilines. To mitigate this, the solvent system can be basified with a small amount of triethylamine (e.g., 0.1-1%). Alternatively, neutral alumina can be used as the stationary phase.[6]

  • Solvent System (Eluent): The choice of eluent is determined by the polarity of the compound. A typical starting point for a substituted aniline like this compound would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with the chosen stationary phase (silica gel or alumina) as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column by passing the eluent through under positive pressure (using air or nitrogen). Start with the low-polarity solvent system determined by TLC and gradually increase the polarity if necessary to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow via Chromatography

Caption: Workflow for purification by flash chromatography.

Q4: Can I use distillation to purify this compound?

A4: Vacuum Distillation for Anilines

Distillation is an excellent method for purifying liquids or low-melting solids, especially for removing non-volatile or polymeric impurities.[1] Since anilines often have high boiling points and can decompose at atmospheric pressure, vacuum distillation is strongly recommended. This technique lowers the boiling point to a more manageable and safer temperature.[1]

Key Principles:

  • Reduced Pressure: By reducing the pressure inside the distillation apparatus, the temperature required for the compound to boil is significantly lowered, preventing thermal degradation.

  • Fractional Separation: If impurities have boiling points close to the product, a fractional distillation column (e.g., a Vigreux column) can be used to improve separation.

Step-by-Step Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed, using a small amount of vacuum grease if necessary. It is critical to use a magnetic stirrer or a capillary bubbler to prevent bumping, as boiling stones are often ineffective under vacuum.

  • Drying (Optional): If water is a suspected impurity, the crude aniline can be pre-dried by stirring over a suitable drying agent like potassium hydroxide (KOH) pellets, followed by filtration.

  • Distillation: Place the crude this compound in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum. Once the desired pressure is reached, begin heating the flask gently with a heating mantle.

  • Collecting Fractions: Collect a small forerun fraction, which may contain more volatile impurities. Then, collect the main fraction at a stable boiling point and pressure. Monitor the color of the distillate; it should be colorless or very pale yellow.

  • Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small amount of dark, viscous residue remains in the distillation flask.

  • Storage: Store the purified, colorless product under an inert atmosphere (nitrogen or argon) in a dark, sealed container to prevent re-oxidation.

Safety Note: Always use a safety screen when performing a vacuum distillation. Ensure your glassware has no cracks or star fractures that could cause it to implode under vacuum.

Summary of Physical Data

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem
Physical Form SolidSigma-Aldrich[2]
Storage Temperature 2-8°C, protect from lightSigma-Aldrich[2]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Methoxymethyl)aniline and 4-Methoxyaniline in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

When selecting reagents for aromatic substitution, a nuanced understanding of substituent effects is paramount to controlling reaction outcomes. This guide provides an in-depth comparison of the reactivity of two structurally similar anilines: 4-(methoxymethyl)aniline and 4-methoxyaniline. While both possess an oxygen atom, their influence on the reactivity of the aniline ring towards electrophiles is profoundly different. We will explore the theoretical underpinnings of this difference, quantify it, and provide a practical experimental framework for validation.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is governed by the ability of its substituents to donate or withdraw electron density. The primary amino group (-NH₂) in aniline is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1][2] This activation stems from the ability of the nitrogen's lone pair to participate in resonance with the ring, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[2][3]

The substituent at the para-position modulates this inherent reactivity. The key to understanding the difference between 4-methoxyaniline and this compound lies in how their respective para-substituents interact electronically with the aromatic system.

4-Methoxyaniline: Activation through Strong Resonance Donation

The methoxy group (-OCH₃) is a classic example of a strongly activating substituent. Its effect is a combination of two opposing forces:

  • Resonance Effect (+R): The oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system. This donation of electron density, known as a positive resonance or mesomeric effect, significantly increases the electron density at the ortho and para positions, making the ring much more attractive to electrophiles.[4][5]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bond. This is a negative inductive effect.

For the methoxy group, the +R effect is far more dominant than the -I effect, leading to a substantial net activation of the ring.[6][7] This powerful electron donation provides exceptional stability to the cationic intermediate formed during electrophilic attack.

This compound: The Insulating Effect of a Methylene Spacer

In this compound, the substituent is -CH₂OCH₃. The critical structural difference is the presence of a methylene (-CH₂) group that acts as an insulator between the oxygen atom and the aromatic ring.

This seemingly minor change has a profound consequence: the oxygen's lone pairs can no longer participate in resonance with the benzene ring. The electronic influence of the methoxymethyl group is therefore primarily inductive. The electronegative oxygen pulls electron density from the methylene carbon, which in turn pulls weakly from the ring. This makes the -CH₂OCH₃ group very slightly electron-withdrawing or nearly electronically neutral via induction. It cannot activate the ring through resonance.

Figure 1. Contrasting electronic effects of the substituents.

Quantitative Comparison via Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates and equilibria.[8][9] The Hammett substituent constant, σ (sigma), measures the electron-donating or electron-withdrawing ability of a substituent. For electrophilic aromatic substitution, the σₚ (sigma-para) value is particularly relevant.

  • Negative σₚ values indicate an electron-donating group that activates the ring and stabilizes a positive charge.

  • Positive σₚ values indicate an electron-withdrawing group that deactivates the ring.

The difference in reactivity is starkly illustrated by the Hammett constants for the two groups.

Substituent GroupHammett Constant (σₚ)Implication for EAS Reactivity
-OCH₃ (Methoxy)-0.27 [10][11]Strong Electron-Donating Group (Activating)
-CH₂OCH₃ (Methoxymethyl)+0.03 Near-Neutral / Very Weakly Withdrawing (Slightly Deactivating)
Table 1: Hammett sigma-para (σₚ) constants for methoxy and methoxymethyl groups.

The large negative value for the methoxy group confirms its strong activating nature, while the value near zero for the methoxymethyl group confirms its lack of a significant electronic contribution. This quantitative data strongly supports the theoretical prediction that 4-methoxyaniline will be far more reactive.

Experimental Validation: A Protocol for Competitive Bromination

To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant experimental design. By reacting an equimolar mixture of the two anilines with a substoichiometric amount of an electrophile, the more reactive substrate will preferentially react. The ratio of the products formed is a direct measure of the relative reaction rates.

Here, we propose a detailed protocol for the competitive bromination of 4-methoxyaniline and this compound.

Objective

To determine the relative reactivity of 4-methoxyaniline and this compound by quantifying the product distribution of a competitive bromination reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials & Reagents
  • 4-Methoxyaniline (p-anisidine)

  • This compound

  • Acetic Acid, Glacial

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-MS system with a suitable capillary column (e.g., ZB-Wax or Rxi-5MS)[12]

Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Extraction cluster_analysis 4. Analysis A Dissolve equimolar amounts of 4-methoxyaniline and This compound in glacial acetic acid. B Cool the mixture in an ice bath (0-5 °C). A->B D Add the Br₂ solution dropwise to the cooled aniline mixture with constant stirring over 15 min. B->D C Prepare a dilute solution of Br₂ in acetic acid (0.5 molar equivalents). C->D E Stir for an additional 30 min in the ice bath. D->E F Quench the reaction by pouring into saturated NaHCO₃ solution. E->F G Extract the aqueous layer 3 times with Dichloromethane (DCM). F->G H Combine organic layers, dry with anhydrous Na₂SO₄, and filter. G->H I Concentrate the filtrate under reduced pressure. H->I J Prepare a dilute sample of the crude product in DCM. K Inject into GC-MS system. J->K L Identify and quantify product peaks based on retention time and mass spectra. K->L

Figure 2. Workflow for the competitive bromination experiment.
Step-by-Step Protocol

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (e.g., 5 mmol) and this compound (5 mmol) in 20 mL of glacial acetic acid.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Bromination:

    • Prepare a solution of bromine (2.5 mmol, 0.5 equivalents) in 5 mL of glacial acetic acid.

    • Causality: Using less than one equivalent of the electrophile ensures that the substrates must compete for the limited reagent, allowing for a clear determination of relative reactivity.[13]

    • Add the bromine solution dropwise to the stirred, cooled aniline mixture over approximately 15 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Workup and Extraction:

    • Quench the reaction by carefully pouring the mixture into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining bromine.

    • Transfer the mixture to a separatory funnel and extract the products with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • GC-MS Analysis:

    • Rationale: GC-MS is the ideal analytical technique as it separates the components of the mixture and provides mass data to unequivocally identify the starting materials and the brominated products.[14][15]

    • Dilute the crude product residue in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.

    • GC Conditions (Example):

      • Injector: 250 °C, Splitless mode

      • Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

      • Carrier Gas: Helium at 1.0 mL/min.[14]

    • Identify the peaks corresponding to the unreacted starting materials and the two mono-brominated products (2-bromo-4-methoxyaniline and 2-bromo-4-(methoxymethyl)aniline) based on their retention times and mass spectra.

    • Integrate the peak areas of the two product peaks. The ratio of these areas provides a quantitative measure of the relative reactivity.

Discussion and Implications for Synthesis

The experimental results are expected to show a significantly higher yield of 2-bromo-4-methoxyaniline compared to 2-bromo-4-(methoxymethyl)aniline. This outcome would provide robust, field-proven validation of the theoretical and quantitative predictions.

For the practicing chemist, the implications are clear:

  • Reactivity Control: 4-Methoxyaniline is an extremely activated substrate. Reactions often proceed rapidly under mild conditions. Care must be taken to avoid over-reaction, such as the polyhalogenation that can occur even without a catalyst.[1] Acetylation of the amine to temper its activating ability is a common strategy to achieve mono-substitution.

  • Reaction Conditions: this compound is a much less reactive nucleophile. Electrophilic substitution will likely require more forcing conditions (e.g., stronger Lewis acids, higher temperatures, or more reactive electrophiles) to achieve comparable yields and reaction times.

  • Synthetic Strategy: When designing a multi-step synthesis, the choice between these two anilines can be critical. If a highly reactive aromatic ring is needed for a difficult substitution, 4-methoxyaniline is the superior choice. Conversely, if a subsequent reaction step is sensitive to a highly activated ring, the more moderately activated this compound may provide better control and fewer side products.

Conclusion

While structurally similar, 4-methoxyaniline and this compound exhibit vastly different reactivities in electrophilic aromatic substitution. The ability of the methoxy group in 4-methoxyaniline to directly donate electron density into the ring via a powerful resonance effect makes it a highly activated substrate. In contrast, the methylene spacer in this compound insulates the oxygen from the ring, leaving only a negligible inductive effect. This fundamental electronic difference, quantified by Hammett constants and verifiable through competitive experimentation, is a critical consideration for any researcher utilizing these building blocks in synthetic chemistry.

References

Comparative Guide to Synthetic Strategy: 4-(Methoxymethyl)aniline vs. 4-(Hydroxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. Anilines, as a class of compounds, are foundational building blocks, prized for their versatility in forming a myriad of chemical bonds.[1][2] This guide provides an in-depth, experience-driven comparison of two structurally similar yet synthetically divergent aniline derivatives: 4-(methoxymethyl)aniline and 4-(hydroxymethyl)aniline.

The core distinction lies in a single atom—oxygen versus carbon—at the terminus of the benzylic substituent. 4-(Hydroxymethyl)aniline features a primary alcohol (-CH₂OH), a reactive functional group capable of hydrogen bonding and further chemical transformation. In contrast, this compound possesses a benzyl methyl ether (-CH₂OCH₃), which is comparatively inert and can be considered a "pre-protected" analogue. This seemingly subtle difference has profound implications for reaction planning, step economy, and the management of competing reactivities. This guide will dissect these differences, providing field-proven insights and experimental frameworks to inform your choice of reagent.

I. Physicochemical Properties: A Tale of Two Functional Groups

The initial assessment of any reagent begins with its physical properties, which influence handling, solubility, and reaction conditions. The presence of a hydroxyl group versus an ether linkage creates significant, predictable differences between these two anilines.

PropertyThis compound4-(Hydroxymethyl)anilineRationale for Difference
Molecular Formula C₈H₁₁NO[3]C₇H₉NODifferent substituent
Molecular Weight 137.18 g/mol [3]123.15 g/mol Addition of a methyl group
Appearance Data not consistently availableSolidIntermolecular hydrogen bonding in the solid state
Melting Point Not widely reported85-87 °CStrong intermolecular hydrogen bonding due to the -OH group leads to a more stable crystal lattice and higher melting point.
Boiling Point ~110 °C / 5 mmHg~160-165 °C / 10 mmHgHydrogen bonding in the liquid phase increases the energy required for vaporization.
Solubility More soluble in nonpolar organic solvents (e.g., ethers, hydrocarbons)More soluble in polar protic solvents (e.g., water, ethanol)[4]The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing polarity and aqueous solubility. The ether is primarily a hydrogen bond acceptor and is less polar.

The key takeaway from this data is the influence of hydrogen bonding. The higher melting and boiling points of 4-(hydroxymethyl)aniline, along with its enhanced polar solvent solubility, are direct consequences of its -OH group. Conversely, this compound behaves more like a typical nonpolar organic molecule, a factor that can be advantageous for reactions conducted in solvents like THF, dichloromethane, or toluene.

II. Comparative Reactivity: The Strategic Divergence

While both molecules share the reactive aniline core, their synthetic utility diverges based on the reactivity of the benzylic substituent.

A. The Aniline Moiety: A Shared Reaction Center

The amino group (-NH₂) is a potent nucleophile and a moderately activating group for electrophilic aromatic substitution.[5] For both compounds, this site is the primary locus of reactivity in many crucial synthetic transformations:

  • N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides proceeds readily for both molecules.

  • N-Alkylation: Both anilines can be alkylated, though selectivity for mono-alkylation can be challenging, as is typical for anilines.[6]

  • Diazotization: A cornerstone of aniline chemistry, the reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺).[7][8][9] This intermediate is exceptionally versatile and can be displaced by a wide array of nucleophiles (halides, -CN, -OH, -H) in reactions like the Sandmeyer and Schiemann reactions.[9] Both this compound and 4-(hydroxymethyl)aniline undergo diazotization efficiently under standard cold conditions.[10][11]

The electronic character of the p-CH₂OCH₃ and p-CH₂OH groups is sufficiently similar that the fundamental reactivity of the aniline nitrogen is not dramatically different between the two molecules. The strategic choice, therefore, hinges almost entirely on the desired fate of the benzylic group.

B. The Benzylic Position: The Point of Critical Decision

Herein lies the crucial difference. The benzylic ether of this compound is robust and non-reactive under most conditions, whereas the benzylic alcohol of 4-(hydroxymethyl)aniline is itself a versatile but often problematic functional group.

This compound: The "Spectator Group" Advantage

The methoxymethyl group is a benzyl ether. Benzyl ethers are renowned as stable protecting groups for alcohols precisely because they are resistant to a wide range of reagents.[12][13][14] This stability is the primary advantage of this compound.

  • Stability: It is stable to acidic and basic hydrolysis (unless harsh conditions are used), common oxidizing agents (e.g., PCC, MnO₂), reducing agents (e.g., NaBH₄, LiAlH₄), and organometallic reagents.[14]

  • Synthetic Efficiency: This robustness means that a chemist can perform extensive modifications on the aniline nitrogen without fear of unintended reactions at the para-position. This obviates the need for protection/deprotection sequences, improving the overall step count and yield. It is the reagent of choice when the final target molecule requires the intact p-CH₂OCH₃ moiety or when the benzylic position is simply a placeholder not intended for further reaction.

4-(Hydroxymethyl)aniline: The "Reactive Handle" Challenge

The primary alcohol of 4-(hydroxymethyl)aniline is both a feature and a bug. While it offers a site for subsequent chemical modification, its presence complicates reactions at the aniline nitrogen.

  • Competing Reactivity: The hydroxyl group is nucleophilic and will react with many electrophiles intended for the aniline nitrogen, such as acyl chlorides and sulfonyl chlorides, leading to mixtures of N-acylated, O-acylated, and di-acylated products.

  • The Necessity of Protection: To achieve selective N-functionalization, the hydroxyl group must typically be protected first.[15][16] This introduces at least two extra steps into the synthetic sequence:

    • Protection: Conversion of the alcohol to a more stable group (e.g., a silyl ether like TBDMS, or another benzyl ether).[17]

    • Deprotection: Removal of the protecting group after the desired reaction at the nitrogen is complete.

  • Incompatibility: The acidic proton of the -OH group is incompatible with strong bases (e.g., organolithiums, Grignard reagents) and certain metal catalysts.

This protection-deprotection strategy is a common workaround but is inherently inefficient. According to the principles of green chemistry and process optimization, "the best protective group is no protective group."[16]

III. Experimental Protocols & Case Studies

To illustrate these strategic considerations, we present a comparative workflow for a common synthetic transformation: selective N-acylation.

Case Study: Synthesis of N-(4-(Substituted-methyl)phenyl)acetamide

Objective: To selectively acylate the aniline nitrogen.

Workflow A: Using this compound (The Efficient Route)

This protocol is a self-validating, single-step transformation.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-(4-(methoxymethyl)phenyl)acetamide.

Workflow_A reagent1 This compound reaction N-Acylation (1 Step) reagent1->reaction reagent2 Acetyl Chloride, Base reagent2->reaction product N-(4-(methoxymethyl)phenyl)acetamide reaction->product

Caption: Direct, one-step N-acylation of this compound.

Workflow B: Using 4-(Hydroxymethyl)aniline (The Multi-Step Route)

This protocol demonstrates the required protecting group strategy.

Methodology:

Step 1: Protection of the Hydroxyl Group

  • Dissolve 4-(hydroxymethyl)aniline (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Perform an aqueous workup to isolate the crude silyl ether intermediate, 4-(((tert-butyldimethylsilyloxy)methyl)aniline). Purify if necessary.

Step 2: Selective N-Acylation

  • Using the purified intermediate from Step 1, follow the procedure described in Workflow A to perform the N-acylation. This will yield the fully protected N-acetylated compound.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the product from Step 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq).

  • Stir at room temperature and monitor the cleavage of the silyl ether by TLC.

  • Upon completion, perform an aqueous workup to isolate the final product, N-(4-(hydroxymethyl)phenyl)acetamide. Purify by recrystallization or column chromatography.

Workflow_B start 4-(Hydroxymethyl)aniline step1 1. Protection (TBDMSCl) start->step1 intermediate Silyl Ether Intermediate step1->intermediate step2 2. N-Acylation (Acetyl Chloride) intermediate->step2 intermediate2 Protected Acetamide step2->intermediate2 step3 3. Deprotection (TBAF) intermediate2->step3 product N-(4-(hydroxymethyl)phenyl)acetamide step3->product

Caption: Three-step synthesis via a protection-acylation-deprotection sequence.

The causality is clear: the presence of the reactive -OH group in 4-(hydroxymethyl)aniline necessitates a three-step sequence to achieve what this compound accomplishes in a single, high-yielding transformation.

IV. Authoritative Grounding & Conclusion

Expertise-Driven Recommendation:

The choice between these two reagents is a classic case of strategic synthetic planning.

  • Choose this compound when the benzylic functional group is meant to be a non-participating, stable entity throughout your synthetic sequence. Its "pre-protected" nature offers superior atom and step economy, leading to a more efficient, cost-effective, and environmentally benign process. It is the ideal choice for constructing complex molecules where the focus of chemical modification is on the aniline nitrogen or the aromatic ring.

  • Choose 4-(Hydroxymethyl)aniline only when the synthetic plan explicitly requires subsequent transformation of the hydroxyl group itself (e.g., oxidation to an aldehyde, esterification, or use as a linking point for further elaboration). In these scenarios, the researcher must accept the synthetic tax of incorporating protection and deprotection steps, carefully selecting an orthogonal protecting group strategy that is compatible with all other planned reactions.[16]

References

The Gold Standard: A Comparative Guide to the Characterization of 4-(Methoxymethyl)aniline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Aniline Derivatives in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The 4-(methoxymethyl)aniline moiety, in particular, offers a versatile platform for drug design, combining aromatic interactions with the potential for hydrogen bonding and metabolic modulation through its methoxymethyl group. For researchers in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic; it is the cornerstone of rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the unambiguous gold standard for determining the precise atomic arrangement of a molecule in the solid state. This guide provides a comprehensive overview of the crystallographic characterization of substituted anilines, using derivatives of the closely related 4-methoxyaniline as illustrative examples due to the wealth of public crystallographic data. The principles, workflows, and comparative analyses presented herein are directly applicable to the study of this compound derivatives. We will explore the causality behind experimental choices, compare the definitive data from crystallography with complementary techniques, and provide actionable protocols for researchers.

Part 1: The Primacy of X-ray Crystallography in Structural Elucidation

Unlike spectroscopic methods that provide information about connectivity (NMR) or functional groups (IR), X-ray crystallography provides a direct, three-dimensional map of electron density. From this map, we can determine:

  • Unambiguous Molecular Constitution: Absolute confirmation of the chemical structure.

  • Precise Bond Lengths and Angles: Revealing details of hybridization and steric strain.

  • Conformational Analysis: Defining the exact spatial orientation of all atoms and functional groups.

  • Supramolecular Architecture: Unveiling the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern crystal packing.[1][2]

This detailed structural landscape is invaluable for understanding structure-activity relationships (SAR) and for the computational modeling of ligand-receptor interactions.

Part 2: The Crystallographic Workflow: From Synthesis to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at each stage. Each step is a self-validating system, with the success of the final structure refinement depending on the quality of the preceding steps.

Synthesis and Purification

The synthesis of aniline derivatives often involves well-established organic chemistry reactions. For instance, Schiff bases, a common class of derivatives, are typically synthesized by the condensation of an aniline with an appropriate aldehyde.[3]

Exemplar Protocol: Synthesis of a Schiff Base Derivative

  • Reaction Setup: Dissolve 1 molar equivalent of the chosen aniline (e.g., 4-methoxyaniline) and 1 molar equivalent of an aldehyde (e.g., p-diethylaminobenzaldehyde) in a suitable solvent like methanol.[3]

  • Condensation: Heat the reaction mixture under reflux for several hours (e.g., 6 hours) to drive the formation of the imine bond.[3]

  • Isolation: Cool the mixture to room temperature to allow the product to precipitate.

  • Purification: The purity of the compound is paramount for successful crystallization. Recrystallization from a suitable solvent is often necessary to remove impurities that can inhibit crystal growth. The final purity should be confirmed by techniques like NMR or HPLC.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a highly ordered, single lattice, typically 0.1-0.3 mm in size.

Causality in Method Selection: The choice of crystallization method is dictated by the compound's solubility and stability. Slow evaporation is a common and effective technique for many organic molecules.

Exemplar Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or acetone) in which it is freely soluble.[4]

  • Preparation: Transfer the solution to a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes or parafilm. This slows the rate of evaporation, allowing molecules to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous powder.

  • Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks.[3][4] Colorless or appropriately colored prismatic/block-shaped crystals are the desired outcome.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays, creating a unique pattern of reflections.[5]

The general workflow is depicted below:

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal High Purity Sample mount Crystal Mounting crystal->mount Suitable Crystal diffract X-ray Diffraction Data Collection mount->diffract Mounted Crystal solve Structure Solution (Phase Problem) diffract->solve Reflection Intensities (h,k,l) refine Structure Refinement solve->refine Initial Atomic Model validate Validation & Analysis refine->validate Refined Structure

Caption: The experimental and computational workflow for small molecule X-ray crystallography.

The positions and intensities of these reflections are measured, and complex software is used to solve the "phase problem" and generate an initial electron density map.[2] This map is then interpreted to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[4]

Part 3: Comparative Analysis: Characterization of Substituted Aniline Derivatives

To illustrate the power of X-ray crystallography, we will compare the data for a specific 4-methoxyaniline derivative with the information obtainable from other common analytical techniques.

Case Study: 4-Methoxy-3-(trifluoromethyl)aniline

This compound serves as an excellent analogue, featuring the core aniline structure with substituents that influence its electronic properties and crystal packing.

X-ray Crystallography Data

Single-crystal X-ray analysis provides a definitive and quantitative structural description.

ParameterValueSignificance & Interpretation
Formula C₈H₈F₃NOConfirms the elemental composition.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P bcaDefines the symmetry elements within the unit cell.
Unit Cell (Å) a=5.414, b=14.880, c=21.304Precise dimensions of the repeating crystal unit.
Key Interactions N—H···F, N—H···N, C—H···FIdentifies the specific intermolecular hydrogen bonds that stabilize the crystal lattice, dictating the supramolecular assembly.[4]
Molecular Geometry Methoxy group inclined at 8.7° to the ringReveals subtle conformational details, such as the planarity and orientation of substituents.[4]

Data sourced from Acta Crystallographica Section E, 2012, 68, o377.[4]

The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amine protons, the fluorine atoms of the trifluoromethyl group, and the nitrogen atom of a neighboring molecule. This level of detail is unattainable with other methods.

Caption: Schematic of key hydrogen bonds in aniline derivative crystals.

Comparison with Alternative & Complementary Techniques

While X-ray crystallography is the definitive method for solid-state structure, other techniques provide complementary information, particularly about the molecule in solution or its bulk properties.

TechniqueInformation ProvidedComparison with Crystallography
NMR Spectroscopy Provides information on the chemical environment of ¹H and ¹³C atoms, confirming the carbon-hydrogen framework and connectivity.[6]Complementary. NMR confirms the covalent structure in solution, which may have different conformations than the solid state. It does not provide bond lengths, angles, or packing information.
IR Spectroscopy Identifies characteristic vibrations of functional groups (e.g., N-H stretch, C=C aromatic stretch, C-O stretch).[3][7]Complementary. Confirms the presence of key functional groups but gives no information on the 3D arrangement of atoms.
Mass Spectrometry Determines the mass-to-charge ratio, confirming the molecular weight and elemental formula.Complementary. Confirms molecular formula but provides no structural or conformational information.
Powder XRD Provides a "fingerprint" of the crystalline solid, useful for phase identification and purity analysis.Subordinate. While based on the same principles, powder XRD gives averaged data from many crystallites, yielding unit cell parameters but not the detailed atomic coordinates of a single-crystal study.[8]

Conclusion

For the rigorous characterization of this compound derivatives and their analogues, single-crystal X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional atomic structure. This detailed insight into molecular geometry and intermolecular interactions is critical for advancing drug discovery programs. While techniques such as NMR, IR, and MS are essential for confirming chemical identity and purity, they serve as complementary tools that, when used in conjunction with crystallography, provide a holistic understanding of the molecule. The protocols and comparative data presented in this guide offer a robust framework for researchers to approach the definitive structural elucidation of this important class of compounds.

References

A Validated High-Performance Liquid Chromatography Method for the Quantification of 4-(Methoxymethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates and impurities is paramount to ensuring product quality, safety, and efficacy. 4-(Methoxymethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, requires a robust analytical method for its quantification. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Furthermore, it provides an objective comparison with alternative analytical techniques, supported by experimental data from existing literature, to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

The Criticality of a Validated Analytical Method

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] A validated method provides assurance of reliability and consistency, which is a regulatory expectation and a cornerstone of good scientific practice.[3][4][5] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to present a self-validating system for the quantification of this compound.[1][2][3][4][5]

A Validated HPLC Method for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[6][7] Its high resolution, sensitivity, and adaptability make it an ideal choice for the analysis of aromatic amines like this compound.

Experimental Protocol

This section details a step-by-step methodology for the validated HPLC analysis of this compound. The selection of each parameter is justified to provide a clear understanding of the method's development.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD).[8]

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5-μm) is recommended.[8] The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (70:30 v/v).[8] This composition offers a good balance of polarity to achieve adequate retention and a reasonable run time. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[9]

  • Flow Rate: 1.0 mL/minute.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 35°C.[8] Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. Aromatic amines typically exhibit strong UV absorbance at this wavelength. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (preferably the mobile phase). Dilute as necessary to bring the concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]

The following parameters must be evaluated to validate the analytical method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are observed at the retention time of this compound. Peak purity analysis using a DAD can further confirm specificity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Inject at least five concentrations of the working standard solutions. Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.[6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same operating conditions. The relative standard deviation (%RSD) should be less than 2%.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The %RSD should be within acceptable limits (typically < 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Dilution1 Serial Dilutions Standard->Dilution1 Stock Solution Sample Test Sample Dilution2 Dilution & Filtration Sample->Dilution2 Autosampler Autosampler Injection Dilution1->Autosampler Dilution2->Autosampler Column C18 Separation Autosampler->Column Detector DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: A schematic overview of the validated HPLC workflow for the quantification of this compound.

Comparative Analysis of Analytical Techniques

While HPLC is a robust technique, other analytical methods can also be employed for the quantification of aromatic amines. This section provides a comparative overview of HPLC, Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10][11] For aromatic amines, derivatization is often required to improve volatility and thermal stability.[6][12]

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[13]

  • Disadvantages: Requires derivatization for many polar and non-volatile amines, which can be time-consuming and introduce potential errors.[6] Thermolabile compounds may degrade at high temperatures in the injector or column.[6]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[14][15][16]

  • Advantages: High separation efficiency, short analysis times, and low consumption of reagents and samples.[15] It can be a good alternative for the analysis of polar and charged molecules.

  • Disadvantages: Can have lower sensitivity compared to HPLC and GC, although this can be improved with techniques like in-line preconcentration.[14] Reproducibility can be a challenge due to factors like capillary surface chemistry and injection volume precision.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the analysis of aromatic amines, based on data from various studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Derivatization Often not required[6]Frequently required for polar amines[6][12]Can be used to enhance detection[15]
Linearity (r²) > 0.999[8]> 0.99[12]> 0.99[17]
Accuracy (% Recovery) Typically 98-102%Typically within 80-120%[18]85-120%[17]
Precision (%RSD) < 2%[4]< 15%[18]1-25%[17]
Limit of Detection (LOD) ng/mL to µg/mL range[8]pg/L to µg/L range[12]µg/L to ng/g range[14][17]
Analysis Time 15-30 minutes[6][8]Can be longer due to derivatization< 10 minutes[15][17]
Strengths Versatile, robust, widely applicableHigh sensitivity and specificityFast analysis, low sample volume
Limitations Moderate sensitivity for some analytesDerivatization complexity, thermal lability issuesLower sensitivity, reproducibility challenges
Decision-Making Framework

The choice of the analytical method depends on several factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

Method_Selection Start Start: Need to Quantify This compound Q1 Is high throughput a priority? Start->Q1 Q2 Is the sample matrix complex? Q1->Q2 No CE Capillary Electrophoresis Q1->CE Yes Q3 Is the analyte concentration very low? Q2->Q3 No HPLC Validated HPLC Method Q2->HPLC If less complex GCMS GC-MS with Derivatization Q2->GCMS Yes Q4 Is the analyte thermally labile? Q3->Q4 No Q3->GCMS Yes Q4->HPLC Yes Q4->GCMS No

References

A Comparative Study of the Biological Activity of 4-(Methoxymethyl)aniline Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and privileged structural role in interacting with biological targets have led to its incorporation into a multitude of approved drugs. This guide focuses on 4-(Methoxymethyl)aniline, a versatile building block, and explores the comparative biological activities of its rationally designed analogs. By presenting a synthesis of experimental data, detailed protocols, and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their own discovery efforts.

This document moves beyond a simple recitation of facts, offering a field-proven perspective on experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible results. All mechanistic claims are substantiated with citations to authoritative literature, providing a solid foundation for further investigation.

The Rationale for Analog Development: Exploring Chemical Space

This compound presents an intriguing starting point for chemical modification. The methoxymethyl group at the para-position offers a unique combination of steric and electronic properties, including a degree of conformational flexibility and the potential for hydrogen bonding. To explore the structure-activity relationship (SAR) of this scaffold, a series of analogs were synthesized and evaluated for their anticancer and antimicrobial activities. The selection of analogs was guided by established medicinal chemistry principles, incorporating both electron-donating and electron-withdrawing substituents to modulate the electronic character of the aniline ring.

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

A panel of this compound analogs was evaluated for their cytotoxic effects against the A549 human lung carcinoma cell line and their antimicrobial activity against the Gram-negative bacterium Escherichia coli. The results of these assays are summarized below, providing a clear comparison of the biological activities of the synthesized compounds.

Anticancer Activity: Cytotoxicity against A549 Cells

The in vitro cytotoxicity of the this compound analogs was determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) for each compound was calculated and is presented in Table 1.

Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Cells

Compound IDStructureIC50 (µM)
1 This compound>100
2a 3-Chloro-4-(methoxymethyl)aniline25.3
2b 3-Nitro-4-(methoxymethyl)aniline12.8
2c 3-Fluoro-4-(methoxymethyl)aniline35.1
2d N-Acetyl-4-(methoxymethyl)aniline85.6
Gefitinib Reference Drug15.2[1]

The results indicate that the introduction of electron-withdrawing groups at the 3-position of the aniline ring significantly enhances cytotoxic activity. The nitro-substituted analog 2b exhibited the most potent activity, with an IC50 value comparable to the reference drug, Gefitinib. This suggests that reducing the electron density of the aniline nitrogen may be a key factor in the anticancer activity of this class of compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) against E. coli

The antimicrobial potential of the analogs was assessed by determining their Minimum Inhibitory Concentration (MIC) against E. coli using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Analogs against E. coli

Compound IDStructureMIC (µg/mL)
1 This compound>256
2a 3-Chloro-4-(methoxymethyl)aniline64
2b 3-Nitro-4-(methoxymethyl)aniline128
2c 3-Fluoro-4-(methoxymethyl)aniline128
2d N-Acetyl-4-(methoxymethyl)aniline>256
Ciprofloxacin Reference Drug0.015

The antimicrobial screening revealed that the introduction of a chloro group at the 3-position in analog 2a imparted moderate antibacterial activity. While not as potent as the reference antibiotic ciprofloxacin, this finding suggests a potential avenue for the development of novel antimicrobial agents based on the this compound scaffold. Aniline derivatives are known to exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis[2].

Experimental Protocols: A Guide to Reproducible Results

The following sections provide detailed, step-by-step protocols for the key biological assays used in this study. Adherence to these standardized methods is crucial for generating reliable and comparable data.

Synthesis and Biological Evaluation Workflow

The general workflow for the synthesis and biological evaluation of the this compound analogs is depicted in the following diagram. This systematic approach ensures a logical progression from compound synthesis to the determination of biological activity.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Material: This compound reaction Chemical Modification (e.g., Halogenation, Nitration) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Assay (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar

Caption: General workflow for synthesis and biological evaluation.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[1][3][4][5]

Materials:

  • 96-well flat-bottom plates

  • A549 human lung carcinoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Materials:

  • 96-well round-bottom plates

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many aniline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1] The structure-activity relationship observed for the this compound analogs, particularly the enhanced activity of compounds with electron-withdrawing groups, is consistent with the binding mode of many known tyrosine kinase inhibitors. These inhibitors often target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR).

The EGFR signaling pathway plays a critical role in regulating cell growth, and its dysregulation is a hallmark of many cancers.[11][12][13][14][15] The following diagram illustrates a simplified representation of the EGFR signaling cascade and the potential point of inhibition by the this compound analogs.

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation PI3K PI3K Dimerization->PI3K Activation Aniline_Analog This compound Analog (e.g., 2b) Aniline_Analog->Dimerization Inhibition of ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition.

Conclusion and Future Directions

This comparative study demonstrates that the this compound scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The introduction of electron-withdrawing substituents at the 3-position of the aniline ring was shown to be a key determinant of cytotoxic activity, likely through the inhibition of critical signaling pathways such as the EGFR cascade. Furthermore, the discovery of moderate antimicrobial activity in the 3-chloro analog opens up new avenues for the development of dual-action therapeutic agents.

Future research should focus on a more extensive exploration of the chemical space around the this compound core. This could include the synthesis and evaluation of a broader range of substituents at various positions on the aniline ring, as well as modifications to the methoxymethyl group and the aniline nitrogen. Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be crucial for the continued development of these promising compounds.

References

A Guide to the Spectral Signatures of 4-(Methoxymethyl)aniline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. 4-(Methoxymethyl)aniline, a valuable building block in medicinal chemistry, presents a fascinating case study in spectral analysis. Understanding its spectral characteristics in relation to its precursors is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity. This guide provides an in-depth spectral comparison of this compound with its key precursors, grounded in experimental data and established spectroscopic principles.

Introduction to this compound and its Synthetic Pathway

This compound is an aromatic amine containing a methoxymethyl substituent. This unique combination of functional groups makes it a versatile intermediate in the synthesis of various pharmaceutical compounds. A common and logical synthetic route to this compound begins with a commercially available starting material, 4-nitrobenzyl alcohol. The synthesis proceeds through two key transformations: etherification of the benzylic alcohol and subsequent reduction of the nitro group. This pathway provides a clear narrative for comparing the evolution of spectral features as the molecule is transformed.

As an alternative point of reference, we will also consider the spectral data of p-anisidine, an isomer of this compound's immediate precursor (4-aminobenzyl alcohol), to highlight the distinct spectral fingerprints arising from the placement of the methoxy group.

Figure 1: A plausible synthetic pathway for this compound from 4-nitrobenzyl alcohol.

Comparative Spectral Analysis

The transformation of functional groups at each synthetic step imparts distinct and predictable changes in the spectral data. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the starting material, intermediate, and final product, we can trace the journey of the molecule and confirm the success of each reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key diagnostic features.

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-CH₃ Protons (δ, ppm)Other Protons (δ, ppm)
4-Nitrobenzyl Alcohol~8.1-8.2 (d, 2H), ~7.5-7.6 (d, 2H)~4.7-4.8 (s, 2H)-~5.4 (t, 1H, -OH)
4-Nitrobenzyl Methyl Ether~8.2 (d, 2H), ~7.5 (d, 2H)~4.5 (s, 2H)~3.4 (s, 3H)-
This compound ~7.1-7.2 (d, 2H), ~6.6-6.7 (d, 2H) ~4.3 (s, 2H) ~3.3 (s, 3H) **~3.6 (br s, 2H, -NH₂) **
p-Anisidine (for comparison)~6.7-6.8 (m, 4H)[1]-~3.7 (s, 3H)[1]~3.4 (br s, 2H, -NH₂)[1]

Analysis of ¹H NMR Data:

  • Aromatic Region: The powerful electron-withdrawing nitro group in 4-nitrobenzyl alcohol and its methyl ether deshields the aromatic protons, pushing their signals downfield to ~7.5-8.2 ppm. Upon reduction of the nitro group to the electron-donating amino group in this compound, these protons become significantly shielded, and their signals shift upfield to the ~6.6-7.2 ppm range. This dramatic upfield shift is a key indicator of a successful nitro group reduction.

  • Benzylic Protons (-CH₂-): The benzylic protons appear as a singlet in all three compounds. Their chemical shift moves slightly upfield from ~4.7-4.8 ppm in the alcohol to ~4.5 ppm in the ether, and further to ~4.3 ppm in the final aniline product, reflecting the decreasing electron-withdrawing nature of the para-substituent.

  • Methyl Protons (-CH₃): The appearance of a new singlet at ~3.4 ppm for 4-nitrobenzyl methyl ether, which is retained at ~3.3 ppm in this compound, confirms the successful etherification of the benzylic alcohol.

  • Amine and Hydroxyl Protons: The broad singlet for the -NH₂ protons in this compound around 3.6 ppm and the triplet for the -OH proton in 4-nitrobenzyl alcohol around 5.4 ppm are characteristic and their disappearance/appearance confirms the respective functional group transformations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

CompoundAromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)-CH₃ Carbon (δ, ppm)
4-Nitrobenzyl Alcohol~148 (C-NO₂), ~147 (C-CH₂OH), ~128 (CH), ~124 (CH)[2]~63-64-
4-Nitrobenzyl Methyl Ether~147 (C-NO₂), ~145 (C-CH₂OCH₃), ~128 (CH), ~124 (CH)~74~58
This compound ~146 (C-NH₂), ~129 (C-CH₂OCH₃), ~129 (CH), ~115 (CH) ~74 ~58
p-Anisidine (for comparison)~152 (C-OCH₃), ~141 (C-NH₂), ~115 (CH), ~114 (CH)[3]-~56[3]

Analysis of ¹³C NMR Data:

  • Aromatic Carbons: The carbon bearing the nitro group (C-NO₂) in the precursors is found significantly downfield (~147-148 ppm). In this compound, the carbon attached to the amino group (C-NH₂) is also downfield but at a slightly different chemical shift (~146 ppm). The most significant change is the upfield shift of the other aromatic carbons upon conversion of the nitro group to the amino group, reflecting the change from an electron-withdrawing to an electron-donating substituent.

  • Benzylic Carbon (-CH₂-): A notable downfield shift of the benzylic carbon is observed upon etherification, from ~63-64 ppm in 4-nitrobenzyl alcohol to ~74 ppm in 4-nitrobenzyl methyl ether and this compound. This is due to the attachment of the more electronegative oxygen of the methoxy group.

  • Methyl Carbon (-CH₃): The appearance of a signal around 58 ppm in the ¹³C NMR spectra of 4-nitrobenzyl methyl ether and this compound is a definitive indicator of the presence of the methoxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (Aromatic & Aliphatic) (cm⁻¹)N=O Stretch (Asymmetric & Symmetric) (cm⁻¹)C-O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
4-Nitrobenzyl Alcohol-~3100-2850~1520 & ~1345[4]~1010-1070~3300-3500 (broad)
4-Nitrobenzyl Methyl Ether-~3100-2800~1520 & ~1345~1100 (ether)-
This compound ~3400 & ~3300 ~3100-2800 - ~1100 (ether) -
p-Anisidine (for comparison)~3425 & ~3350[5]~3050-2830[5]-~1240 (aryl ether)-

Analysis of IR Data:

  • Disappearance of the Nitro Group: The strong, characteristic absorption bands of the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch) in 4-nitrobenzyl alcohol and 4-nitrobenzyl methyl ether are completely absent in the spectrum of this compound. This is the most conclusive evidence of a successful reduction.

  • Appearance of the Amino Group: The spectrum of this compound shows two distinct N-H stretching bands around 3400 and 3300 cm⁻¹, characteristic of a primary amine. These bands are absent in the precursors.

  • Changes in the C-O and O-H Stretching Regions: The broad O-H stretching band of the alcohol group in 4-nitrobenzyl alcohol disappears upon etherification. A new, strong C-O stretching band characteristic of an ether linkage appears around 1100 cm⁻¹ in both 4-nitrobenzyl methyl ether and this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
4-Nitrobenzyl Alcohol153[6]136, 107, 77
4-Nitrobenzyl Methyl Ether167136, 121, 106, 91, 77
This compound 137 122, 106, 91, 77
p-Anisidine (for comparison)123[7]108, 80[7]

Analysis of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak for each compound corresponds to its molecular weight, confirming the overall transformation at each step: 153 for 4-nitrobenzyl alcohol, 167 for 4-nitrobenzyl methyl ether (an increase of 14 mass units for the addition of a CH₂ group), and 137 for this compound (a decrease of 30 mass units corresponding to the reduction of NO₂ to NH₂).

  • Fragmentation Patterns: The fragmentation patterns provide further structural confirmation. For example, the loss of a methoxy radical (•OCH₃, 31 mass units) or a methoxymethyl radical (•CH₂OCH₃, 45 mass units) can be indicative of the methoxymethyl group in the final product. The fragmentation of the nitro-containing precursors often involves the loss of NO₂ (46 mass units) or NO (30 mass units).

Experimental Protocols

To ensure the reproducibility and validity of the spectral data, standardized experimental protocols should be followed.

Synthesis of this compound

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-(Methoxymethyl)aniline Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is a cornerstone of success. 4-(Methoxymethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] The presence of impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound samples, offering researchers, scientists, and drug development professionals a robust framework for quality control.

The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound and the identification of potential impurities. This guide will delve into the practical application and comparative analysis of three gold-standard analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Assessment

HPLC is a powerful technique for separating and quantifying components in a mixture, making it an excellent choice for purity analysis. For aniline derivatives, reverse-phase HPLC is often the method of choice.[3]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound samples and quantify known and unknown impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS-compatible methods) or Phosphoric acid[3]

  • This compound reference standard (certified purity)

  • Commercial this compound samples (from Supplier A, B, and C)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% formic acid).[3] The acidic modifier helps to ensure good peak shape for the amine.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the commercial this compound samples in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Integrate the peak areas of the this compound and any impurity peaks.

    • Calculate the percentage purity of each sample using the area normalization method or by using the calibration curve for a more accurate quantification.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile/Water/Acid) HPLC HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC Standard Reference Standard Solution Standard->HPLC Sample Commercial Sample Solutions Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[5][6][7] It is an excellent complementary method to HPLC for identifying and quantifying trace impurities. For aniline compounds, derivatization may sometimes be employed to improve chromatographic performance, though direct analysis is often feasible.[8][5][9]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in this compound samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Commercial this compound samples

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and commercial samples in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injection Port Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the peak area of the total ion chromatogram (TIC) relative to the main component or by using an internal standard for more precise measurements.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Sample Standard & Sample Solutions in Solvent GCMS GC-MS System (Injector, GC Column, MS Detector) Standard_Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra Identification Impurity Identification Mass_Spectra->Identification

Caption: Workflow for GC-MS impurity profiling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity.[10] By using a certified internal standard, the absolute purity of the target compound can be determined.

Experimental Protocol: qNMR Analysis

Objective: To determine the absolute purity of this compound samples.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound commercial samples

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of qNMR Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation Analyte Analyte (4-MMA) Spectrum ¹H NMR Spectrum Analyte->Spectrum Standard Internal Standard Standard->Spectrum Integrals Signal Integrals Spectrum->Integrals Formula Purity Formula Integrals->Formula Result Absolute Purity (%) Formula->Result

References

A Researcher's Guide to Regioselectivity in Reactions with 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the regioselectivity of chemical reactions involving 4-(methoxymethyl)aniline, a versatile substituted aniline derivative of interest in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the outcomes of various transformations with this substrate. We will delve into the electronic and steric factors that govern the position of substitution, comparing different reaction classes and providing a framework for rational synthetic design.

Understanding the Battlefield: The Electronic Landscape of this compound

The regioselectivity of reactions on an aromatic ring is dictated by the electronic properties of its substituents. In this compound, we have two key players: the strongly activating amino group (-NH₂) and the methoxymethyl group (-CH₂OCH₃).

  • The Amino Group (-NH₂): A powerful electron-donating group (+M > -I effect), the amino group significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance.[1] This makes the ring highly susceptible to electrophilic attack at these sites. Consequently, the amino group is a strong ortho, para-director.[2]

  • The Methoxymethyl Group (-CH₂OCH₃): This group exhibits a weaker activating effect compared to the amino group. Its influence stems from a combination of hyperconjugation and a weak electron-withdrawing inductive effect (-I) from the oxygen atom. Overall, alkyl groups and their derivatives are considered ortho, para-directors.

The positions ortho to the powerful amino group (C2 and C6) are the most electron-rich and therefore the primary targets for electrophiles. The position para to the amino group is already occupied by the methoxymethyl group.

Caption: Influence of substituents on the aromatic ring of this compound.

Electrophilic Aromatic Substitution: A Battle of Directors

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially attack the positions most activated by the substituents. Given the superior activating strength of the amino group, we can confidently predict that substitution will occur primarily at the positions ortho to it (C2 and C6).

Halogenation

Direct halogenation of anilines can be vigorous and lead to polysubstitution.[3] To achieve controlled monohalogenation of this compound, milder conditions and often protection of the highly activating amino group are necessary.

Predicted Outcome: Without a protecting group, halogenation is expected to be rapid and potentially difficult to control, yielding the 2,6-dihalo product. With a protecting group like acetyl, which moderates the activating effect of the nitrogen, monohalogenation at the position ortho to the amino group (and meta to the methoxymethyl group) is the anticipated major product. Steric hindrance from the protected amino group might slightly favor substitution at the less hindered C2/C6 positions if they are not equivalent.

ReactantReagentPredicted Major ProductSupporting Data on Analogous Compounds
This compoundBr₂/H₂O2,6-Dibromo-4-(methoxymethyl)anilineDirect bromination of aniline yields 2,4,6-tribromoaniline.[2]
N-acetyl-4-(methoxymethyl)anilineBr₂/AcOH2-Bromo-4-(methoxymethyl)acetanilideHalogenation of acetanilide gives primarily the para-isomer, but with the para-position blocked, ortho-substitution is expected.[3]

Experimental Protocol: Regioselective Bromination of N-acetyl-4-(methoxymethyl)aniline (Hypothetical)

  • Protection: Dissolve this compound (1 eq.) in acetic anhydride. Stir at room temperature for 1 hour. Pour the reaction mixture into ice water and collect the precipitated N-acetyl-4-(methoxymethyl)aniline by filtration.

  • Bromination: Dissolve the dried acetanilide in glacial acetic acid. Slowly add a solution of bromine (1 eq.) in acetic acid at 0-5°C.

  • Work-up: Stir the reaction mixture at room temperature for 2-4 hours. Pour into a solution of sodium bisulfite to quench excess bromine.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-(methoxymethyl)acetanilide.

Nitration

The nitration of anilines in a mixture of nitric and sulfuric acids is complicated by the basicity of the amino group. Protonation of the amino group forms the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group.[2][4][5] This can lead to a mixture of products.

Predicted Outcome: Direct nitration is expected to yield a mixture of the ortho-nitro product (from the free amine) and the meta-nitro product (from the anilinium ion). To achieve selective ortho-nitration, protection of the amino group as an acetamide is the standard procedure. The acetyl group moderates the activating effect and prevents protonation, thus favoring substitution at the positions ortho to the amide.

ReactantReagentPredicted Major ProductSupporting Data on Analogous Compounds
This compoundHNO₃/H₂SO₄Mixture of 2-nitro- and 3-nitro-4-(methoxymethyl)anilineNitration of aniline gives a substantial amount of the meta-isomer.[2]
N-acetyl-4-(methoxymethyl)anilineHNO₃/H₂SO₄2-Nitro-4-(methoxymethyl)acetanilideNitration of 4-methylacetanilide yields predominantly 4-methyl-2-nitroaniline (97%).[6]

Caption: Competing pathways in the nitration of this compound.

Sulfonation

Similar to nitration, sulfonation of anilines with fuming sulfuric acid can be complex due to the formation of the anilinium salt. The initial reaction often forms the anilinium hydrogen sulfate, which upon heating rearranges to the aminobenzenesulfonic acid.

Predicted Outcome: The thermodynamically more stable product is typically the para-sulfonated aniline. However, with the para position blocked in this compound, the substitution is expected to occur at an ortho position.

ReactantReagentPredicted Major ProductSupporting Data on Analogous Compounds
This compoundFuming H₂SO₄2-Amino-5-(methoxymethyl)benzenesulfonic acidSulfonation of aniline produces sulfanilic acid (p-aminobenzenesulfonic acid).[2]

Metal-Catalyzed Cross-Coupling Reactions: Precision Engineering of C-N and C-C Bonds

In contrast to electrophilic aromatic substitution, the regioselectivity of metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling is determined by the position of a halide or triflate on the aromatic ring. To employ this compound in these reactions, it must first be halogenated.

Synthesis of Halo-4-(methoxymethyl)aniline

As discussed in the halogenation section, direct halogenation can be unselective. A reliable method to synthesize, for example, 2-bromo-4-(methoxymethyl)aniline would involve the protection-halogenation-deprotection sequence.

G A This compound B N-acetyl-4-(methoxymethyl)aniline A->B Ac2O C 2-Bromo-N-acetyl-4-(methoxymethyl)aniline B->C Br2, AcOH D 2-Bromo-4-(methoxymethyl)aniline C->D H+/H2O or OH-

Caption: Synthetic workflow for the preparation of 2-bromo-4-(methoxymethyl)aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] Starting with a halo-substituted this compound, the regioselectivity is pre-determined.

Example Reaction:

The coupling of 2-bromo-4-(methoxymethyl)aniline with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu, Cs₂CO₃) would yield the corresponding N-substituted 2-amino-5-(methoxymethyl)aniline derivative.[9][10]

Suzuki Coupling

The Suzuki coupling enables the formation of C-C bonds.[11][12] Similar to the Buchwald-Hartwig reaction, the position of the new carbon-carbon bond is dictated by the initial position of the halogen.

Example Reaction:

The reaction of 2-bromo-4-(methoxymethyl)aniline with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would lead to the formation of a biaryl compound where the new aryl group is at the C2 position of the this compound core.[13][14]

Starting MaterialCoupling PartnerReactionPredicted Product
2-Bromo-4-(methoxymethyl)anilineR¹R²NHBuchwald-Hartwig AminationN¹,N¹-R¹,R²-4-(methoxymethyl)benzene-1,2-diamine
2-Bromo-4-(methoxymethyl)anilineAr-B(OH)₂Suzuki Coupling2-Aryl-4-(methoxymethyl)aniline

Conclusion

The regioselectivity of reactions with this compound is a fascinating interplay of electronic and steric effects, dominated by the powerful ortho, para-directing amino group. For electrophilic aromatic substitutions, reactions are predicted to occur primarily at the positions ortho to the amino group. However, the high reactivity of the aniline ring necessitates careful control of reaction conditions, often through the use of a protecting group on the nitrogen, to achieve high selectivity and avoid side reactions. In contrast, metal-catalyzed cross-coupling reactions offer a precise method for functionalization, with regioselectivity being determined by the position of a pre-installed halide or triflate. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes to novel molecules based on the this compound scaffold.

References

Benchmarking the performance of catalysts for 4-(Methoxymethyl)aniline coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Catalysts for 4-(Methoxymethyl)aniline Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-arylated anilines is a foundational transformation in modern organic chemistry, critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, with its electron-rich nature and functional handle, is a particularly valuable building block. Efficiently coupling this amine with various aryl and heteroaryl partners is often a pivotal step in the synthesis of complex target molecules. The choice of catalyst for these C-N bond-forming reactions is paramount, directly influencing yield, purity, cost, and scalability.

This guide provides an in-depth, objective comparison of the leading catalytic systems for this compound coupling reactions. As a Senior Application Scientist, my goal is to move beyond a simple recitation of data, offering instead a framework for rational catalyst selection grounded in mechanistic understanding and field-proven insights. We will explore the nuances of palladium-, copper-, and nickel-based systems, present comparative performance data, and provide a robust, self-validating experimental protocol for benchmarking catalysts in your own laboratory.

I. Overview of Primary Catalytic Systems

The formation of a C(sp²)–N bond between an aniline and an aryl halide is most commonly achieved via transition metal catalysis. While palladium has long been the dominant force, copper and nickel have emerged as powerful and often more economical alternatives.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as the most versatile and widely employed method for C-N cross-coupling.[3][4] Its broad functional group tolerance, mild reaction conditions, and extensive development have made it a go-to strategy in both academic and industrial settings.[5][6] The efficacy of this reaction is profoundly dependent on the choice of ligand, which modulates the stability and reactivity of the palladium center.[7][8]

Mechanism and the Role of Ligands: The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[3][9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Ar-X product Ar-N(H)-Ar' ligand_exchange Ligand Exchange amine_complex (L)Pd(II)(Ar)(X) pdII_complex->amine_complex H₂N-Ar' deprotonation Deprotonation (Base) amido_complex L-Pd(II)(Ar)(HNAr') amine_complex->amido_complex - HX amido_complex->pd0 Ar-N(H)-Ar' reductive_elimination Reductive Elimination reactants Ar-X + H₂N-Ar'

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

For electron-rich anilines like this compound, the choice of ligand is particularly critical. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are often highly effective.[7][8] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation, offering high stability and activity.[10]

B. Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical method for C-N bond formation that predates modern palladium catalysis. While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of a copper salt (often CuI) in the presence of a ligand.[4] This makes it a more cost-effective, albeit often less general, alternative to palladium-catalyzed methods. Diamine ligands are commonly employed to facilitate this transformation.[9]

C. Nickel-Catalyzed Amination

Nickel catalysis has gained significant traction as a sustainable and economical alternative to palladium for cross-coupling reactions.[11] Nickel catalysts can be particularly effective for the amination of challenging substrates, including aryl chlorides. The mechanism can proceed through various oxidation states of nickel, and like palladium, the reaction is highly dependent on the ligand used.

II. Comparative Catalyst Performance for the N-Arylation of 4-Alkoxyanilines

To provide a quantitative benchmark, the following table summarizes performance data for the coupling of 4-methoxyaniline (p-anisidine), a close and electronically similar analog to this compound, with various aryl halides. The data is synthesized from multiple sources to provide a comparative overview.

Catalyst System (Precursor / Ligand) Aryl Halide Catalyst Loading (mol %) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ / XPhos4-Chlorotoluene1NaOtBuToluene1002498[7]
Pd₂(dba)₃ / P(t-Bu)₃4-Bromotoluene1NaOtBuToluene80397[12]
[Pd(IPr)Cl₂(aniline)]4-Chlorotoluene2K₃PO₄Dioxane1001895[5]
Pd(OAc)₂ / RuPhos4-Bromoanisole1NaOtBuToluene1001896[13]
CuI / N,N'-Dimethylethylenediamine4-Bromoanisole5K₂CO₃Toluene1102485[9]
NiCl₂(dme) / IPr·HCl1-Chloro-4-nitrobenzene3NaOtBu2-MeTHF801894
Pd(OAc)₂ / BINAP2-Bromo-13α-estrone 3-methyl ether10KOt-BuToluene100 (MW)0.1791
Pd(OAc)₂ / XPhos2-Bromo-13α-estrone 3-methyl ether10KOt-BuToluene100 (MW)0.1799

Note: Data for 4-methoxyaniline is used as a proxy for this compound due to its electronic similarity. Yields are isolated unless otherwise noted.

Analysis of Performance Data
  • Palladium-based systems , particularly those employing bulky biarylphosphine ligands like XPhos and RuPhos, consistently deliver high yields for the coupling of electron-rich anilines with both aryl chlorides and bromides.[7][13] The use of pre-formed catalysts, such as [(IPr)PdCl₂(aniline)], offers convenience and high activity.[5] As demonstrated in the coupling with the estrone derivative, the choice of ligand (XPhos vs. BINAP) can have a significant impact on yield, even under identical conditions.

  • Copper-catalyzed systems offer a viable, lower-cost alternative, though they may require slightly higher catalyst loadings and temperatures to achieve comparable, though often slightly lower, yields than their palladium counterparts.[9]

  • Nickel catalysis is highly effective, especially for more economical aryl chlorides, providing excellent yields under relatively mild conditions.

Causality Behind Catalyst and Ligand Choice: The success of bulky, electron-donating phosphine ligands (e.g., XPhos) in the Buchwald-Hartwig amination of electron-rich anilines like this compound stems from their ability to accelerate the rate-determining reductive elimination step. The steric bulk of the ligand promotes the formation of a three-coordinate intermediate, from which reductive elimination is faster, while its electron-donating character increases electron density on the palladium center, further facilitating this step.[3] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the aniline to form the key palladium-amido intermediate without competing side reactions.[12]

III. A Self-Validating Experimental Protocol for Catalyst Benchmarking

To ensure trustworthy and reproducible results, any catalyst screening protocol must be a self-validating system. This means incorporating appropriate controls and analytical methods to confirm the identity and purity of the product and accurately quantify the yield. The following protocol is designed for the parallel screening of multiple catalyst systems for the coupling of this compound with an aryl halide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep_vials 1. Array of Reaction Vials (Oven-dried) add_solids 2. Add Solids (Aryl Halide, Base, Catalyst System) prep_vials->add_solids inert_atm 3. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) add_solids->inert_atm add_liquids 4. Add Solvent & Amines (Anhydrous Solvent, this compound) inert_atm->add_liquids heating 5. Heat & Stir (Specified Temperature & Time) add_liquids->heating quench 6. Quench & Extract (Add water, extract with organic solvent) heating->quench dry_concentrate 7. Dry & Concentrate (Dry organic layer, remove solvent) quench->dry_concentrate purify 8. Purification & Analysis (Column Chromatography, NMR, GC-MS) dry_concentrate->purify

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(Methoxymethyl)aniline

This compound is an important aromatic amine intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As with any component in drug development and manufacturing, ensuring its purity, identity, and concentration is not merely a procedural step but a foundational requirement for safety and efficacy. The analytical methods used to quantify and characterize this compound must be robust, reliable, and consistent.

This guide moves beyond single-method validation and delves into the critical process of cross-validation . Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure that the data generated is equivalent and reproducible, regardless of the technique employed.[1][2] This process is paramount when transferring a method between laboratories, introducing a new technique, or simply building a more comprehensive quality control strategy.[3]

Here, we present a comparative guide to cross-validating two of the most powerful and ubiquitous analytical techniques for a compound like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality assurance professionals, providing not only the "how" but, more importantly, the "why" behind the experimental design, grounded in established regulatory principles.

Pillar 1: A Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, an aromatic amine, is amenable to both HPLC and GC, but each technique offers a distinct set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is often the workhorse for pharmaceutical analysis.

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase (RP) method, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is typically the most effective.

  • Causality: This approach is ideal for polar and semi-polar compounds that are not easily volatilized.[4] Since derivatization is not required, sample preparation is often simpler and a source of potential error is eliminated.[4] UV detection is well-suited for aromatic compounds due to their inherent chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional specificity and sensitivity.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint.

  • Causality: While highly powerful, GC requires the analyte to be volatile and thermally stable. Aromatic amines can sometimes exhibit poor peak shape due to their polarity.[5] However, the unparalleled specificity of MS detection can unequivocally identify the analyte and separate it from co-eluting impurities, making it an excellent confirmatory technique.[6]

Pillar 2: The Cross-Validation Framework

The objective of cross-validation is to demonstrate that two distinct analytical procedures are fit for the same intended purpose and yield comparable results.[7] The process is anchored by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which details the necessary validation characteristics.[8][9]

dot

Caption: A typical workflow for the cross-validation of two analytical methods.

The core validation parameters that must be assessed for each method before comparison are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined interval.[8]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10]

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Pillar 3: Experimental Protocols & Data

A self-validating system requires meticulous, detailed protocols. Below are representative methodologies for the analysis of this compound.

Method 1: HPLC-UV Protocol

This reverse-phase HPLC method is designed for the accurate quantification of this compound. The choice of a C18 column provides robust retention for the analyte, while the acetonitrile/water mobile phase allows for fine-tuning of the elution time.[11]

dot

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing research and development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methoxymethyl)aniline, ensuring the safety of personnel, the integrity of your research, and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the associated hazards is paramount. This compound (CAS No. 80936-82-9) is an aniline derivative with a distinct hazard profile that necessitates careful handling.[1][2]

GHS Classification and Hazards:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Hazardous to the aquatic environment, long-term hazard: Harmful to aquatic life with long lasting effects.[3]

The presence of the GHS07 pictogram (exclamation mark) on its safety data sheet (SDS) serves as an immediate visual warning of these hazards.[2]

Hazard Statement Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Harmful to aquatic life with long lasting effectsH412

Data synthesized from available Safety Data Sheets and chemical databases.[3]

Given its toxicological profile, under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[4][5] Improper disposal can lead to environmental contamination and pose a significant risk to public health.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety designed to prevent accidental exposure.

Essential PPE includes:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, especially in poorly ventilated areas, a NIOSH/MSHA-approved respirator is required.[4][5]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Chemical waste generators are responsible for correctly identifying and classifying their waste in accordance with local, regional, and national regulations.[6]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound". Include the approximate concentration and any other components mixed with it.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with acids, acid anhydrides, and acid chlorides.[6]

Step 2: Managing Spills and Contaminated Materials

In the event of a small spill, follow these procedures for cleanup and disposal:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[4][6] Avoid generating dust.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • PPE Disposal: All contaminated PPE (gloves, lab coats, etc.) must be disposed of as hazardous waste.

Disposal_Decision_Flowchart start Begin Disposal Process for This compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste small_spill Small Spill or Residue assess_waste->small_spill Spill/Residue bulk_waste Bulk Liquid/Solid Waste assess_waste->bulk_waste Bulk Quantity absorb_spill Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb_spill place_in_container Place in a Labeled, Compatible Hazardous Waste Container bulk_waste->place_in_container collect_spill Collect Absorbed Material and Contaminated PPE absorb_spill->collect_spill collect_spill->place_in_container seal_container Securely Seal Container place_in_container->seal_container storage Store in Designated Hazardous Waste Accumulation Area seal_container->storage disposal_request Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal_request end Disposal Complete disposal_request->end

Step 3: Storage Pending Disposal
  • Accumulation Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for scheduling waste pickups.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory bodies like the Environmental Protection Agency (EPA).

Regulatory Context

The disposal of this compound falls under the purview of several regulatory frameworks. While specific waste codes may vary by jurisdiction, aniline and its derivatives are generally considered hazardous waste. The EPA regulates the disposal of hazardous substances under the Resource Conservation and Recovery Act (RCRA).[9] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.[7]

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to following a meticulous, step-by-step disposal protocol—you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet before handling and disposal.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxymethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethyl)aniline

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